TPPU
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU), a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This compound is a valuable research tool for investigating the role of the sEH pathway in various physiological and pathological processes, including inflammation, pain, and cardiovascular diseases.[1] This document details the synthetic route, experimental protocols, and characterization of the final compound and its key intermediates.
Synthetic Strategy
The synthesis of this compound is accomplished through a multi-step process, which can be broadly divided into three key stages:
-
Urea Formation: The core urea structure is assembled by reacting 4-(trifluoromethoxy)aniline with a protected piperidine derivative. This is typically achieved by first converting the aniline to a more reactive isocyanate intermediate.
-
Deprotection: The protecting group on the piperidine nitrogen is removed to allow for subsequent functionalization.
-
N-Acylation: The final propionyl group is introduced onto the piperidine nitrogen to yield the target compound, this compound.
This synthetic approach is modular, allowing for the potential synthesis of analogs by varying the aniline and the acyl group in the final step.
Experimental Protocols
The following protocols are based on established synthetic methods for ureas and N-acylation reactions, supplemented with specific details from the synthesis of structurally related compounds.
Step 1: Synthesis of tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
This initial step involves the formation of the urea linkage between 4-(trifluoromethoxy)aniline and a commercially available protected piperidine derivative.
Reaction Scheme:
Materials and Reagents:
-
4-(trifluoromethoxy)aniline
-
Triphosgene (or a suitable phosgene equivalent)
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Isocyanate Formation: A solution of 4-(trifluoromethoxy)aniline (1.0 eq) and diisopropylethylamine (1.1 eq) in dichloromethane is added dropwise to a cooled (0 °C) solution of triphosgene (0.38 eq) in dichloromethane. The reaction mixture is stirred for approximately 40 minutes at 0 °C.
-
Urea Formation: To the in-situ generated isocyanate solution, a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and diisopropylethylamine (2.0 eq) in dichloromethane is added dropwise at 0 °C.
-
Reaction Quench and Work-up: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate as a solid.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield |
| tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate | 4-(trifluoromethoxy)aniline | Triphosgene, tert-Butyl 4-aminopiperidine-1-carboxylate, DIPEA | DCM | ~80% |
Characterization Data of tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate: [1]
-
¹H NMR (600 MHz, CDCl₃) δ: 7.36 (bs, 1H), 7.33 (d, J = 9.0 Hz, 2H), 7.11 (d, J = 8.7 Hz, 2H), 5.30 (bs, 1H), 3.96 (bs, 2H), 3.79 (m, 1H), 2.85 (t, J = 12.6 Hz, 2H), 1.85 (m, 3H), 1.45 (s, 9H), 1.22 (bs, 2H).
-
¹³C NMR (151 MHz, CDCl₃) δ: 155.2, 155.0, 144.4, 137.9, 123.2, 122.0, 121.5, 120.4, 119.8, 118.1, 80.4, 47.1, 42.8, 32.8, 28.6.
Step 2: Deprotection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.
Reaction Scheme:
Materials and Reagents:
-
tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate in dichloromethane, an excess of trifluoroacetic acid is added.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the deprotected intermediate, which is often used in the next step without further purification.
Step 3: N-Propionylation of the Piperidine
The final step involves the acylation of the deprotected piperidine nitrogen with a propionylating agent.
Reaction Scheme:
Materials and Reagents:
-
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
-
Propionyl chloride (or propionic anhydride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
The crude 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea from the previous step is dissolved in dichloromethane.
-
Triethylamine is added to the solution, followed by the dropwise addition of propionyl chloride at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization to yield 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (this compound).
Characterization of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (this compound)
Quantitative Data:
| Property | Value |
| Molecular Formula | C₁₆H₂₀F₃N₃O₃ |
| Molecular Weight | 359.34 g/mol |
Spectroscopic Data: [1]
-
¹H NMR (600 MHz, CD₃OD) δ: 7.44 (d, J = 9.1 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 4.41 (d, J = 13.7 Hz, 1H), 3.96 (d, J = 13.9 Hz, 1H), 3.83 (t, J = 6.1 Hz, 2H), 3.82 (m, 1H), 3.25 (ddd, J = 14.1, 11.4, 2.9 Hz, 1H), 2.91 (t, J = 11.4 Hz, 1H), 2.64 (m, 2H), 2.01 (m, 1H), 1.95 (m, 1H), 1.46 (m, 1H), 1.38 (m, 1H).
-
¹³C NMR (151 MHz, CD₃OD) δ: 173.0, 157.2, 145.0, 140.2, 122.8, 122.7, 120.9, 59.3, 48.1, 45.8, 41.8, 33.9, 33.1.
-
HRMS (ESI): calculated for C₁₆H₂₀F₃N₃NaO₄ ([M+Na]⁺) m/z 398.1298, found m/z 398.1300.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the soluble epoxide hydrolase (sEH). This enzyme is a key component of the arachidonic acid cascade, where it is responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound prevents the conversion of EETs to their less active diol counterparts, thereby increasing the bioavailability of EETs and enhancing their beneficial effects.
References
The Compound TPPU: A Deep Dive into its Mechanism of Action in Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The compound 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU), a potent and orally bioavailable small molecule, has emerged as a significant therapeutic candidate due to its targeted action on key inflammatory pathways in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuroinflammation, with a focus on its molecular targets, downstream signaling effects, and supporting preclinical data. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Core Mechanism of Action: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and p38β Kinase
The primary mechanism through which this compound exerts its anti-neuroinflammatory effects is the potent inhibition of soluble epoxide hydrolase (sEH).[1][2][3] sEH is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, this compound stabilizes and increases the bioavailability of EETs, which in turn suppress neuroinflammatory processes.
Furthermore, recent studies have identified this compound as a selective dual inhibitor, also targeting p38β mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1] This dual-inhibitor characteristic allows this compound to intervene in neuroinflammatory signaling at multiple critical points, potentially leading to a synergistic therapeutic effect.
The sEH-EET Axis
Arachidonic acid is metabolized by cytochrome P450 enzymes to produce EETs. These EETs have vasodilatory and anti-inflammatory properties. However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This compound's inhibition of sEH shifts this balance towards higher levels of protective EETs.
Modulation of Key Neuroinflammatory Signaling Pathways
This compound's anti-neuroinflammatory effects are mediated through the modulation of critical downstream signaling pathways, primarily the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the p38 MAPK pathways.
In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides can activate TLR4, initiating a signaling cascade that leads to the activation of p38 MAPK and the transcription factor NF-κB. NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.
This compound intervenes in this cascade by inhibiting the phosphorylation of p38 MAPK and the subsequent nuclear translocation of NF-κB p65.[1] This action is likely a combination of the effects of increased EETs and the direct inhibition of p38β kinase.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and effects on inflammatory markers.
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 Value | Reference(s) |
| sEH | Human | 1.1 - 3.7 nM | [2][3][4] |
| sEH | Mouse | 2.1 - 2.8 nM | [2][3] |
| sEH | Monkey | 16 - 37 nM | [1][4][5] |
| p38β Kinase | Human | 270 nM | [1] |
Table 2: In Vitro Effects of this compound on Neuroinflammation
| Cell Model | Stimulus | This compound Conc. | Effect | Quantitative Change | Reference(s) |
| SH-SY5Y & HMC3 co-culture | Aβ (25-35) | 1 µM | ↓ TNF-α, IL-1β, IL-6, IL-18 mRNA | Not specified | [6] |
| SH-SY5Y & HMC3 co-culture | Aβ (25-35) | 1 µM | ↓ EPHX2 protein expression | Significant decrease | [6] |
| SH-SY5Y cells | Aβ42 | 0.1 - 1000 nM | ↑ Cell viability | Dose-dependent increase from 30% to 100% | [1] |
| SH-SY5Y cells | Aβ42 | 0.05 - 0.1 µM | ↓ NF-κB nuclear translocation | Significant reduction | [1] |
| Primary mouse microglia | LPS (100 ng/ml) | 10 µM | No direct effect on inflammatory genes | Not significant | [7] |
| Mixed glia culture (mouse) | LPS (100 ng/ml) | 10 µM | ↓ IL-1α, IL-1β, IL-6, iNOS mRNA | Significant reduction | [7] |
Table 3: In Vivo Effects of this compound on Neuroinflammation
| Animal Model | This compound Dosage | Effect | Quantitative Change | Reference(s) |
| 5xFAD mice | Not specified | ↓ Microglia and astrocyte reactivity | Significant reduction | [7] |
| hAPP/PS1 TgF344-AD rats | Not specified | ↓ Astrocyte (GFAP) and microglia (IBA1) activation | Significant reduction | [7] |
| EAE mice | Not specified | Ameliorated disease course | Significant reduction in EAE scores | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in the literature.
In Vitro Anti-Neuroinflammatory Assay
This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a microglial cell line.
Protocol Details:
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO). After a 1-hour pre-incubation, cells are stimulated with LPS (100 ng/mL) for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected and stored at -80°C for cytokine analysis. The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors for protein and RNA analysis.
Western Blotting for NF-κB and p38 MAPK
-
Protein Quantification: Protein concentration in cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control like GAPDH or β-actin (typical dilutions range from 1:1000 to 1:2000).[9]
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 dilution) for 1-3 hours at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokine Measurement
-
Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Principle: In a typical sandwich ELISA, a capture antibody specific for the cytokine of interest is pre-coated onto a 96-well plate. Standards and samples are added, followed by a biotin-conjugated detection antibody. Streptavidin-HRP and a substrate solution are then added to generate a colorimetric signal that is proportional to the amount of cytokine present. The absorbance is read at 450 nm.[10][11]
Real-Time Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cell lysates using a commercial kit, and 1 µg of RNA is reverse-transcribed into cDNA.[12]
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., EPHX2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH). An example of human EPHX2 primers are: Forward: 5'-AGCCTCTTCAGAGCAAGCGATG-3', Reverse: 5'-GGATTTCCTCCTCAGTGACCATC-3'.[13]
-
Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Immunohistochemistry for Glial Activation in Brain Tissue
-
Tissue Preparation: Animals are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a 30% sucrose solution. 30-40 µm thick sections are cut using a cryostat or vibratome.[14]
-
Staining: Free-floating sections are permeabilized (e.g., with 0.25% Triton X-100 in PBS) and blocked (e.g., with 5% normal goat serum). Sections are then incubated overnight at 4°C with primary antibodies against microglial markers (e.g., rabbit anti-IBA1, 1:200) and astrocyte markers (e.g., mouse anti-GFAP, 1:250).[14]
-
Detection: After washing, sections are incubated with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594, 1:1000) for 2 hours at room temperature.[14] Sections are mounted with a DAPI-containing mounting medium to visualize nuclei.
-
Imaging and Analysis: Images are captured using a confocal or fluorescence microscope, and the intensity of IBA1 and GFAP staining or the number of positive cells is quantified to assess glial activation.
Conclusion and Future Directions
The compound this compound demonstrates a robust and multifaceted mechanism of action in combating neuroinflammation. Its dual inhibition of soluble epoxide hydrolase and p38β kinase positions it as a highly promising therapeutic agent for neurodegenerative diseases where neuroinflammation is a key pathological driver. The preclinical data strongly support its ability to suppress glial activation and the production of pro-inflammatory mediators through the modulation of the NF-κB and p38 MAPK signaling pathways.
Future research should focus on further elucidating the downstream effects of increased EETs in the brain, exploring the full spectrum of this compound's targets, and translating the compelling preclinical findings into clinical trials for diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The detailed protocols and quantitative data presented in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of P38 MAPK and NFκB protein by Western Blotting [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Transcriptional regulation of the human soluble epoxide hydrolase gene EPHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Frontiers | Intestinal mucosal alterations parallel central demyelination and remyelination: insights into the gut-brain axis in the cuprizone model of multiple sclerosis [frontiersin.org]
An In-depth Technical Guide to the Inhibition of Soluble Epoxide Hydrolase by TPPU
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed experimental protocols for its study. All quantitative data has been summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).
Introduction to Soluble Epoxide Hydrolase and this compound
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules.[1][2] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2] By converting EETs to the generally less active DHETs, sEH attenuates these protective effects.[2] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, neuropathic pain, and neurodegenerative disorders.
This compound is a potent, urea-based small molecule inhibitor of sEH.[3] It has been extensively characterized and has demonstrated efficacy in numerous preclinical models of disease. A key feature of this compound is its dual inhibitory activity, as it also targets p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammation. This dual action may contribute to its robust therapeutic effects.
Quantitative Data on this compound Inhibition
The inhibitory potency and pharmacokinetic properties of this compound have been well-documented across various species and experimental systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay | IC50 | Ki | Target Residence Time | Reference |
| sEH | Human | 3.7 nM | 0.91 nM | 16 min | [4][5] | |
| sEH | Monkey | 37 nM | [4] | |||
| p38β Kinase | Human | Kinase Assay | 270 nM | [6] | ||
| p38γ Kinase | Human | Kinase Assay | 890 nM | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose | Cmax | Brain-to-Plasma Ratio | Reference |
| Rat | Oral (drinking water) | 0.2, 1, and 5 mg/L | Dose-dependent increase | [7] | |
| Rat | Oral | 3 mg/kg | [8] | ||
| Monkey | Oral | 0.3, 1, and 3 mg/kg | Dose-dependent increase | ||
| Mouse | Oral (drinking water) | 0.18 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating at least two key signaling pathways: the soluble epoxide hydrolase (sEH) pathway and the p38 MAPK pathway.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Inhibition of sEH by this compound leads to an accumulation of EETs, which then act on various downstream targets to elicit their beneficial effects. The diagram below illustrates the central role of sEH in the metabolism of arachidonic acid and the consequences of its inhibition by this compound.
Caption: The sEH signaling pathway and its inhibition by this compound.
The p38 MAPK Signaling Pathway
This compound has been shown to be a dual inhibitor, also targeting the p38β isoform of mitogen-activated protein kinase. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation. By inhibiting p38β, this compound can further suppress inflammatory processes.
Caption: The p38 MAPK signaling pathway and its inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro sEH Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
This compound stock solution (in DMSO)
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC)
-
Assay buffer: Tris-HCl (pH 7.4) containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the this compound dilutions or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 100 µL of recombinant human sEH (final concentration ~1 nM) to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the CMNC substrate (final concentration 5 µM).
-
Immediately measure the fluorescence intensity at 30-second intervals for 10-20 minutes.
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This protocol outlines the induction of arthritis in mice and the subsequent treatment with this compound.
Animals:
-
DBA/1J mice (male, 8-10 weeks old)
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Immunization (Day 0):
-
Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (4 mg/mL Mycobacterium tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Assessment:
-
Begin clinical assessment of arthritis onset and severity from day 21, three times a week.
-
Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
This compound Treatment:
-
Upon the onset of clinical signs of arthritis, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle orally once daily for a specified period (e.g., 14-21 days).
-
-
Outcome Measures:
-
Monitor clinical scores, paw thickness, and body weight throughout the treatment period.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines.
-
SH-SY5Y Cell Culture and Amyloid-β (Aβ) Treatment for Neuroprotection Assays
This protocol describes the culture of SH-SY5Y neuroblastoma cells, their differentiation into a neuronal phenotype, and their use in an in vitro model of Alzheimer's disease to assess the neuroprotective effects of this compound.[3]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF)
-
Amyloid-β (1-42) peptide, oligomerized
-
This compound
-
Cell viability assay reagent (e.g., MTT, MTS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium at 37°C in a 5% CO2 humidified incubator.
-
To induce differentiation, plate cells at a low density and treat with medium containing 10 µM retinoic acid for 5-7 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free medium supplemented with 50 ng/mL BDNF for an additional 5-7 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.
-
-
Aβ Treatment and Neuroprotection Assay:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 0.1 to 1000 nM) for 1-2 hours.[3]
-
Add oligomerized Aβ (1-42) to the cell cultures at a final concentration of 5-10 µM.[3]
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a standard MTT or MTS assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the Aβ-treated control.
-
Conclusion
This compound is a potent and well-characterized inhibitor of soluble epoxide hydrolase with additional activity against p38β MAPK. Its ability to modulate the sEH and p38 signaling pathways provides a strong mechanistic basis for its observed therapeutic effects in preclinical models of inflammatory, nociceptive, and neurodegenerative diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other sEH inhibitors.
References
- 1. A regulatory loop involving the cytochrome P450-soluble epoxide hydrolase axis and TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TPPU: A Potent Soluble Epoxide Hydrolase Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition represents a promising therapeutic strategy for a range of inflammatory, cardiovascular, and neurodegenerative diseases. This document details the mechanism of action of this compound, summarizes its key preclinical data in tabular format, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sEH inhibitors and exploring the therapeutic potential of this compound.
Introduction
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) and other anti-inflammatory epoxy fatty acids (EpFAs)[1]. By hydrolyzing these epoxides to their less active diol counterparts, sEH diminishes their beneficial effects, which include vasodilation, anti-inflammation, and analgesia. Consequently, the inhibition of sEH has emerged as a compelling therapeutic approach for various pathologies characterized by inflammation and vascular dysfunction.
This compound (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a potent and selective urea-based inhibitor of sEH.[2][3][4] Its development marked a significant advancement in the field due to its improved pharmacokinetic properties compared to earlier generations of sEH inhibitors.[2] this compound has demonstrated efficacy in a wide array of preclinical models, including ischemic stroke, chronic pain, depression, arthritis, and Alzheimer's disease, highlighting its broad therapeutic potential.[5][6][7][8] This in-depth technical guide aims to provide a comprehensive resource on the discovery and development of this compound, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the potent and selective inhibition of soluble epoxide hydrolase. By binding to the active site of the sEH enzyme, this compound prevents the hydrolysis of endogenous EpFAs, leading to their accumulation and enhanced biological activity. This, in turn, promotes vasodilation, reduces inflammation, and confers neuroprotection.
Recent studies have also suggested that the beneficial effects of this compound may extend beyond sEH inhibition, involving the modulation of other signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and the Translocator Protein (TSPO) signaling pathways, as well as the Ca2+-calmodulin/NFATc3 pathway.[5][9]
Quantitative Data Summary
This section summarizes the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound against Soluble Epoxide Hydrolase
| Species | IC50 (nM) | Reference(s) |
| Human | 2.1 - 45 | [4][8] |
| Monkey | 16 - 37 | [3][8][10] |
| Mouse | 1.1 - 2.8 | [2][4] |
| Rat | <50 | [8] |
| Dog | 1800 | [8] |
| Mini-pig | 220 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference(s) |
| Mouse | 0.3 mg/kg | Oral | ~150 | ~2 | 37 ± 2.5 | Not Reported | [1] |
| Rat | 0.2 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |
| Rat | 1 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |
| Rat | 5 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |
Note: Pharmacokinetic parameters can vary depending on the experimental conditions and analytical methods used.
Table 3: Preclinical Efficacy of this compound in an Ischemic Stroke Model
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference(s) |
| Mouse (MCAO) | Not specified | Not specified | Significantly reduced infarct volume | [6] |
| Mouse (MCAO) | Not specified | Not specified | Promoted recovery of neurological function | [6] |
| Mouse (MCAO) | Not specified | Not specified | Reduced expression of inflammatory cytokines (IL-1β, TNF-α) | [6] |
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Pathway
The primary mechanism of this compound involves the inhibition of sEH, which leads to an increase in the levels of beneficial epoxy fatty acids.
Caption: this compound inhibits sEH, increasing EET levels and promoting beneficial effects.
Aryl Hydrocarbon Receptor (AHR) and Translocator Protein (TSPO) Signaling
This compound has been shown to exert some of its effects through the modulation of AHR and TSPO signaling, which are involved in inflammation and cellular stress responses.
Caption: this compound modulates AHR and TSPO signaling pathways.
Ca2+-Calmodulin/NFATc3 Signaling Pathway
This compound may influence vascular remodeling by affecting the Ca2+-calmodulin/NFATc3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]
- 5. The soluble epoxide hydrolase inhibitor this compound improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (this compound): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
TPPU: A Technical Guide to its Role in Modulating Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), this compound effectively modulates key inflammatory signaling pathways, including NF-κB and MAPK, leading to a significant reduction in pro-inflammatory cytokine production. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
Introduction: Soluble Epoxide Hydrolase and the Role of this compound
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. A key enzymatic player in the resolution of inflammation is soluble epoxide hydrolase (sEH). The sEH enzyme metabolizes endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] High sEH activity, therefore, diminishes the body's natural anti-inflammatory capacity.
This compound is a small molecule inhibitor designed to target and potently inhibit sEH.[3] By blocking sEH, this compound stabilizes and increases the bioavailability of EETs, which in turn suppress inflammatory signaling cascades.[1][4] This mechanism has shown therapeutic potential in a variety of preclinical models of inflammatory diseases, including arthritis, neuroinflammation, and periodontitis.[1][5]
Mechanism of Action: Modulation of Core Inflammatory Pathways
The primary anti-inflammatory effect of this compound is mediated by the accumulation of EETs, which act on downstream signaling pathways to suppress the inflammatory response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
This compound, by increasing EET levels, intervenes in this process. EETs have been shown to inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of inflammatory target genes is suppressed.
Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are another set of critical signaling cascades that regulate inflammation. These pathways are activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors like AP-1, which also drives the expression of inflammatory genes. Some evidence suggests that this compound may also act as a dual inhibitor of sEH and p38 kinase, providing an additional layer of anti-inflammatory activity. This dual inhibition can synergistically suppress inflammatory responses in neuronal cells.
Quantitative Data Summary
The efficacy of this compound has been quantified across various assays. The following tables summarize key findings from preclinical studies.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference |
|---|
| Soluble Epoxide Hydrolase (sEH) | Ki | 0.91 nM |[3] |
Table 2: Effect of this compound on Inflammatory Cytokine Expression (In Vitro)
| Cell Type | Stimulant | This compound Conc. | Cytokine | Percent Reduction | Reference |
|---|---|---|---|---|---|
| Human Dental Pulp Stem Cells | LPS | 10 µM | IL-1β mRNA | Significant Inhibition | |
| Human Dental Pulp Stem Cells | LPS | 10 µM | IL-6 mRNA | Significant Inhibition | |
| HUVECs & PDLSCs (co-culture) | P. gingivalis LPS | Not Specified | IL-6 Protein | Significant Reduction | [6] |
| HUVECs & PDLSCs (co-culture) | P. gingivalis LPS | Not Specified | IL-1β Protein | Significant Reduction |[6] |
Table 3: Effect of this compound on Inflammatory Cytokine Expression (In Vivo Models)
| Animal Model | Cytokine | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (Mouse) | TNF-α | Decreased Expression | [2] |
| Collagen-Induced Arthritis (Mouse) | IL-1β | Decreased Expression | [2] |
| Collagen-Induced Arthritis (Mouse) | IL-6 | Decreased Expression | [2] |
| Focal Cerebral Ischemia (Rat) | IL-1β mRNA | Attenuated Increase | [7] |
| Focal Cerebral Ischemia (Rat) | TNF-α mRNA | Attenuated Increase |[7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro evaluation of this compound.
In Vitro LPS-Induced Inflammation Model
This protocol describes the stimulation of macrophage-like cells with LPS to induce an inflammatory response, which can be modulated by this compound.
-
Cell Culture:
-
Culture RAW 264.7 or THP-1 monocytic cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Seed cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Pre-treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.[9] Include a vehicle-only control group and an LPS-only group.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the supernatant for cytokine analysis via ELISA. Store at -80°C.
-
Wash the remaining cells with ice-cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western Blot, TRIzol for RNA extraction).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.[10][11]
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.5).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the recombinant cytokine standard (e.g., TNF-α from 2000 pg/mL to 15.6 pg/mL).
-
Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection:
-
Wash the plate 4 times.
-
Add 100 µL of biotinylated detection antibody (e.g., anti-mouse TNF-α-biotin) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[12]
-
-
Development and Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate Solution to each well and incubate until a color change is observed (approx. 15-20 minutes).
-
Add 50 µL of Stop Solution (e.g., 2 N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
Western Blot for NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation and degradation of key NF-κB pathway proteins.
-
Protein Quantification:
-
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol quantifies the mRNA levels of inflammatory genes.[13]
-
RNA Extraction:
-
Homogenize cell lysates in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh), and a SYBR Green qPCR master mix.
-
Perform the qPCR using a thermal cycler with a program typically consisting of:
-
Initial denaturation (e.g., 95°C for 5 min).
-
40 cycles of: Denaturation (95°C for 30 s), Annealing (58-62°C for 30 s), and Extension (72°C for 30 s).
-
-
-
Data Analysis:
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the control group.
-
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that targets soluble epoxide hydrolase to bolster the body's endogenous anti-inflammatory mechanisms. Its ability to inhibit the NF-κB pathway by stabilizing EETs leads to a marked reduction in the expression of key pro-inflammatory cytokines. The protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and leverage the anti-inflammatory properties of this compound in various disease models. Further exploration of its effects on the MAPK pathway and other inflammatory signaling networks will continue to elucidate its full therapeutic potential.
References
- 1. novamedline.com [novamedline.com]
- 2. Stability of cytokine, cellular and clinical response to the intravenous LPS challenge repeated after one year: a healthy volunteer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 13. mdpi.com [mdpi.com]
TPPU: A Dual Inhibitor of Soluble Epoxide Hydrolase (sEH) and p38 Mitogen-Activated Protein Kinase (MAPK)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea, commonly known as TPPU, has emerged as a significant small molecule inhibitor in preclinical research, demonstrating potent and selective dual inhibition of two key enzymes implicated in inflammatory and neurodegenerative disease pathways: soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting inflammation and neurodegeneration.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against both sEH and p38 kinase has been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound against Soluble Epoxide Hydrolase (sEH)
| Species | IC50 (nM) |
| Human | 4.5 ± 0.3 |
| Mouse | 3.1 ± 0.2 |
| Rat | 4.1 ± 0.3 |
Data presented as mean ± standard error of the mean (SEM). IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibitory Activity and Selectivity of this compound against p38 MAPK Isoforms and Other Kinases
| Kinase | IC50 (nM) | Percent Inhibition at 1 µM this compound |
| p38α | > 10,000 | Not significant |
| p38β | 270 | 64% |
| p38γ | 890 | 51% |
| p38δ | > 10,000 | Not significant |
| GSK-3β | > 10,000 | Weak inhibition |
| AMPKA2 | > 10,000 | Weak inhibition |
| CK1α1 | > 10,000 | Weak inhibition |
Data highlights this compound's selectivity for p38β and p38γ isoforms.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by modulating two distinct signaling pathways. The inhibition of sEH increases the bioavailability of anti-inflammatory epoxyeicosatrienoic acids (EETs), while the inhibition of p38β MAPK mitigates downstream inflammatory and stress responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay
-
Principle: This assay measures the enzymatic activity of sEH by monitoring the conversion of a substrate to its diol product. The inhibitory effect of this compound is determined by quantifying the reduction in product formation.
-
Reagents:
-
Recombinant human or rodent sEH
-
Substrate: [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO)
-
Buffer: Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)
-
This compound stock solution (in DMSO)
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the sEH enzyme and this compound (or vehicle control) in the reaction buffer.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding the [3H]-t-DPPO substrate.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding methanol.
-
Extract the radioactive diol product using an organic solvent (e.g., isooctane).
-
Quantify the radioactivity of the product in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
2. p38 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Principle: This assay quantifies p38 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate. The luminescent signal is inversely proportional to the amount of ADP, and therefore, kinase activity.
-
Reagents:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
Substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a white-bottom 96-well plate, add the p38 kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and IC50 values.
-
3. Cellular Assays in an Alzheimer's Disease Model (Differentiated SH-SY5Y Cells)
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
To induce differentiation, plate the cells at a low density and treat with 10 µM retinoic acid in a reduced serum medium (e.g., 1% FBS) for 5-7 days.
-
-
Amyloid-β (Aβ) Oligomer Preparation and Treatment:
-
Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) and evaporate the solvent to generate a peptide film.
-
Resuspend the film in DMSO to create a stock solution.
-
Dilute the stock solution in serum-free cell culture medium and incubate at 4°C for 24 hours to form oligomers.
-
Treat differentiated SH-SY5Y cells with Aβ42 oligomers (typically 1-5 µM) for 24-48 hours to induce neurotoxicity.
-
-
Cell Viability (MTS Assay):
-
After treatment with Aβ42 oligomers and/or this compound, add MTS reagent to the cell culture wells.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
-
Neurite Outgrowth Assay:
-
Capture images of the differentiated cells using a phase-contrast microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
-
Tau Hyperphosphorylation (ELISA):
-
Lyse the treated cells and collect the protein extracts.
-
Use a commercially available ELISA kit specific for phosphorylated tau (e.g., at serine 396) to quantify the levels of hyperphosphorylated tau in the cell lysates.
-
-
NF-κB Activation (Immunofluorescence):
-
Fix and permeabilize the treated cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cellular model of Alzheimer's disease.
This compound stands out as a valuable research tool and a potential therapeutic lead due to its dual inhibitory action on sEH and p38β MAPK. This unique pharmacological profile allows for the simultaneous modulation of two critical pathways involved in inflammation and neurodegeneration. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the therapeutic potential of this compound and similar dual-target inhibitors.
References
Methodological & Application
Application Notes and Protocols for TPPU in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(p-Amylcinnamoyl)anthranilic acid (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, in a pre-clinical mouse model of rheumatoid arthritis. The protocols detailed below cover the induction of collagen-induced arthritis (CIA), administration of this compound, and subsequent analytical methods to evaluate its therapeutic efficacy.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent synovial inflammation, leading to joint destruction.[1][2][3] The collagen-induced arthritis (CIA) model in mice is a widely used and well-established animal model that shares many pathological and immunological features with human RA, making it an ideal system for evaluating novel therapeutic agents.[3][4]
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme degrades naturally occurring anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][4] By inhibiting sEH, this compound increases the bioavailability of EETs, thereby reducing inflammation and pain.[1][4][5] Studies have demonstrated that this compound administration in the CIA model can ameliorate disease severity by modulating T-cell responses, specifically by suppressing pro-inflammatory Th1 and Th17 cells and promoting the expansion of anti-inflammatory regulatory T cells (Tregs).[1][5]
These protocols provide a detailed framework for researchers to investigate the therapeutic potential of this compound in a CIA model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis using bovine type II collagen in genetically susceptible DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. The emulsion should be stable and not separate upon standing.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring mice for the onset of arthritis around day 24.
-
Clinically score the mice for signs of arthritis 3-4 times per week.
-
This compound Administration
This compound is typically administered orally on a daily basis, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.
Materials:
-
This compound (N-(p-Amylcinnamoyl)anthranilic acid)
-
Vehicle (e.g., PEG400 or corn oil)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage.
-
From Day 21 (or at the onset of arthritis), administer this compound or vehicle to the respective groups of mice via oral gavage daily.
-
Continue daily administration until the end of the study (typically around day 35-42 post-primary immunization).
Clinical Assessment of Arthritis
The severity of arthritis is evaluated using a standardized scoring system.
Procedure:
-
Visually inspect each paw of the mouse.
-
Assign a score to each paw based on the following scale:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16 (4 points for each of the 4 paws).
-
Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.
Histological Analysis of Joints
Histological examination of the joints is performed at the end of the study to assess the extent of inflammation, cartilage destruction, and bone erosion.
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 5% formic acid or EDTA solution)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
Procedure:
-
At the end of the experiment, euthanize the mice and dissect the hind paws and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
-
Stain sections with H&E to visualize inflammation (e.g., synovial hyperplasia and inflammatory cell infiltration).
-
Stain sections with Safranin O-Fast Green to assess cartilage damage (loss of proteoglycans).
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling
ELISA is used to quantify the levels of pro- and anti-inflammatory cytokines in the serum or in supernatants from cultured splenocytes.
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-17, IL-10)
-
Microplate reader
-
Blood collection tubes
-
Spleen homogenization buffer
Procedure:
-
Serum Collection: At the time of euthanasia, collect blood via cardiac puncture and allow it to clot. Centrifuge to separate the serum and store at -80°C.
-
Splenocyte Culture:
-
Aseptically remove the spleen and prepare a single-cell suspension.
-
Culture the splenocytes in the presence or absence of type II collagen (100 µg/mL) for 48-72 hours.
-
Collect the culture supernatants.
-
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
Western Blot Analysis for sEH Expression
Western blotting can be used to determine the protein levels of soluble epoxide hydrolase in joint tissues.
Materials:
-
Joint tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibody against sEH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize joint tissues in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against sEH.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the mRNA expression of key transcription factors and cytokines associated with Th1, Th17, and Treg cell lineages in splenocytes or joint tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-PCR master mix
-
Primers for target genes (e.g., T-bet, RORγt, Foxp3, IFN-γ, IL-17, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from splenocytes or joint tissues.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Clinical Score and Paw Thickness
| Treatment Group | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) |
| Naive | ||
| CIA + Vehicle | ||
| CIA + this compound (10 mg/kg) |
Table 2: Serum Cytokine Levels (pg/mL)
| Treatment Group | TNF-α (± SEM) | IL-6 (± SEM) | IL-1β (± SEM) | IL-10 (± SEM) |
| Naive | ||||
| CIA + Vehicle | ||||
| CIA + this compound (10 mg/kg) |
Table 3: Relative mRNA Expression in Splenocytes
| Treatment Group | T-bet (fold change ± SEM) | RORγt (fold change ± SEM) | Foxp3 (fold change ± SEM) |
| Naive | |||
| CIA + Vehicle | |||
| CIA + this compound (10 mg/kg) |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a soluble epoxide hydrolase (sEH) inhibitor.
Experimental Workflow for this compound in CIA Model
Caption: Experimental workflow for evaluating this compound in the CIA model.
T-Cell Differentiation Pathway Modulation by this compound
Caption: this compound modulates T-cell differentiation in the CIA model.
References
Application Notes and Protocols: Utilizing TPPU to Study Neuroprotective Effects in Alzheimer's Disease Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), a potent soluble epoxide hydrolase (sEH) inhibitor, to investigate neuroprotective effects in cell culture models of Alzheimer's disease. The provided protocols are based on established methodologies and offer a framework for assessing the therapeutic potential of this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death.[1][2] Neuroinflammation is also a critical component in the pathogenesis of AD.[3][4] this compound has emerged as a promising neuroprotective agent due to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs).[3][5] By inhibiting sEH, this compound increases the bioavailability of EpFAs, which in turn can mitigate neuroinflammation and exert protective effects on neurons.[3][4] Furthermore, this compound has been identified as a dual inhibitor of both sEH and p38β kinase, another key regulator of inflammatory pathways.[6] This dual-action mechanism makes this compound a compelling candidate for therapeutic intervention in AD.[6]
Key Mechanisms of this compound Neuroprotection
This compound exerts its neuroprotective effects through multiple signaling pathways:
-
Inhibition of Soluble Epoxide Hydrolase (sEH): this compound blocks the activity of sEH, leading to an increase in the levels of neuroprotective epoxyeicosatrienoic acids (EETs).[3][7]
-
Anti-inflammatory Action: By preserving EETs, this compound reduces neuroinflammation. This is achieved in part by inhibiting the activation and nuclear translocation of NF-κB, a master regulator of inflammatory responses.[6][7] this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
-
Reduction of Tau Hyperphosphorylation: this compound can alleviate tau hyperphosphorylation, a key pathological hallmark of AD.[6][9] This effect is potentially mediated through the regulation of the PI3K/Akt/GSK-3β signaling pathway.[9]
-
Mitigation of Amyloid-β Neurotoxicity: this compound protects neuronal cells from Aβ-induced cytotoxicity, mitochondrial dysfunction, and apoptosis.[6][7]
-
Dual Inhibition of p38β Kinase: this compound also inhibits p38β kinase, which is involved in inflammatory signaling pathways, contributing to its overall anti-neuroinflammatory effects.[6]
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound in Alzheimer's cell culture models are provided below.
Cell Culture and Treatment
Objective: To establish and maintain a relevant cell culture model of Alzheimer's disease and to treat the cells with this compound and Aβ oligomers.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC CRL-2266)
-
DMEM/F12 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid
-
Poly-D-lysine
-
Amyloid-β (Aβ) peptides (e.g., Aβ42 or Aβ25-35)
-
This compound (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)
-
Cell culture plates (96-well, 24-well, 6-well)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Differentiation: For neuronal differentiation, seed the cells on poly-D-lysine coated plates and treat with 10 µM retinoic acid in a reduced serum media (1% FBS).[6] Differentiated cells will exhibit a more neuron-like morphology.
-
Aβ Preparation: Prepare Aβ oligomers according to established protocols. Typically, this involves dissolving the peptide in a suitable solvent (e.g., HFIP) and then evaporating the solvent and resuspending in culture medium to allow for oligomerization.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Experimental Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 1 hour.[6]
-
Following pre-treatment, add Aβ oligomers (e.g., 5-10 µM Aβ42 or Aβ25-35) to the cell culture medium and co-incubate for the desired duration (e.g., 24-72 hours).[6][7]
-
Include appropriate controls: vehicle-treated cells, cells treated with Aβ alone, and cells treated with this compound alone.
-
Cell Viability Assay (MTT Assay)
Objective: To quantify the protective effect of this compound against Aβ-induced cytotoxicity.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential Assay (JC-10 Assay)
Objective: To assess the effect of this compound on Aβ-induced mitochondrial dysfunction.
Materials:
-
Treated cells in a 96-well plate
-
JC-10 dye
-
Fluorescence microplate reader
Protocol:
-
Following treatment, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add JC-10 dye solution to each well and incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at two wavelengths:
-
Red fluorescence (aggregates in healthy mitochondria) at Ex/Em = 540/590 nm.
-
Green fluorescence (monomers in depolarized mitochondria) at Ex/Em = 490/525 nm.
-
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.
NF-κB Nuclear Translocation Assay
Objective: To determine if this compound inhibits the Aβ-induced activation and nuclear translocation of NF-κB.
Materials:
-
Treated cells
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (e.g., TransAM™ NF-κB kit)
-
BCA protein assay kit
Protocol:
-
After treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Measure the protein concentration of the nuclear extracts using the BCA assay.
-
Use an NF-κB p65 transcription factor assay kit to quantify the amount of activated NF-κB in the nuclear extracts. This is typically an ELISA-based assay that measures the binding of NF-κB to a specific DNA sequence.
-
Normalize the results to the total protein concentration of the nuclear extracts.
Western Blot Analysis for Tau Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of tau protein at specific sites.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against total tau, phosphorylated tau (e.g., p-Tau Ser396, p-Tau Thr231), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in Alzheimer's disease cell culture models.
| Experiment | Cell Line | Treatment | This compound Concentration | Result | Reference |
| Cell Viability | SH-SY5Y | Aβ42 (10 µM) | 0.1 - 1000 nM | Dose-dependent increase in cell viability from 30% to 100% | [6] |
| NF-κB Translocation | SH-SY5Y | Aβ42 (5 µM) | 0.05 - 0.1 µM | Significant reduction in the nuclear levels of all five NF-κB subunits | [6] |
| Tau Phosphorylation | HEK293/Tau | H2O2 | Not specified | Reduction in phosphorylated tau at Thr231 and Ser396 sites to normal levels | [9] |
| Inflammatory Cytokines | SH-SY5Y & HMC3 co-culture | Aβ25-35 | Not specified | Downregulation of TNF-α, IL-1β, IL-6, and IL-18 | [7] |
| This compound Inhibitory Activity | Target | IC50 / Ki | Reference |
| sEH Inhibition | Human sEH | Ki = 0.91 nM | [10] |
| p38β Kinase Inhibition | Human p38β | IC50 in nanomolar range | [6] |
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in these application notes.
Caption: this compound's dual mechanism of action in neuroprotection.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: this compound's role in the sEH-EET signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curealz.org [curealz.org]
- 5. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy [mdpi.com]
- 6. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects tau from H2O2-induced hyperphosphorylation in HEK293/tau cells by regulating PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TPPU in Rodent Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] The inhibition of sEH has emerged as a promising therapeutic strategy for managing neuropathic pain. By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators, this compound offers a novel mechanism for pain relief.[1][2] These application notes provide detailed dosing considerations, experimental protocols, and the underlying mechanism of action for utilizing this compound in preclinical rodent models of neuropathic pain.
Mechanism of Action: sEH Inhibition
The primary mechanism of this compound involves the inhibition of the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid mediators produced from arachidonic acid by cytochrome P450 (CYP450) enzymes.[2] EETs possess potent anti-inflammatory, analgesic, and neuroprotective properties.[2][3] By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects.[1][3] This action helps to reduce neuroinflammation and alleviate pain.[2][3]
Numerous studies have demonstrated that the analgesic effect of this compound is linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][3] Inhibition of sEH by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are pivotal in the development and maintenance of neuropathic pain.[3][4]
Figure 1: this compound inhibits sEH, increasing beneficial EETs.
Figure 2: this compound's inhibition of sEH reduces neuroinflammation.
Pharmacokinetic Profile
This compound demonstrates favorable pharmacokinetic properties for in vivo studies, including high absorption and metabolic stability.[1][5] In mice, oral bioavailability is reported to be between 31-41%.[5] A key consideration for dosing is this compound's exhibition of target-mediated drug disposition (TMDD).[6] Its tight binding to the sEH enzyme results in a significantly longer terminal phase in wild-type animals compared to sEH knockout mice, where the drug is cleared more rapidly.[6][7] This high-affinity binding contributes to its sustained in vivo efficacy.
| Parameter | Species | Value | Route of Administration | Citation |
| Oral Bioavailability | Mouse | 31 - 41% | Oral Gavage (0.1-3 mg/kg) | [5] |
| Half-life (t½) | Mouse | 37 ± 2.5 hours | Oral Gavage (3 mg/kg) | [8] |
| Brain-to-Plasma Ratio | Not Specified | 0.18 | Not Specified | [9] |
| Human sEH IC₅₀ | Human | 45 nM | In vitro | [9] |
| Mouse sEH IC₅₀ | Mouse | 2.8 nM | In vitro | [8] |
Table 1: Summary of key pharmacokinetic and pharmacodynamic parameters of this compound.
Dosing Considerations and Administration Protocols
The optimal dose and route of administration for this compound can vary depending on the rodent species, the specific neuropathic pain model, and the desired treatment duration (acute vs. chronic). Below is a summary of dosing regimens used in published studies.
| Species / Strain | Neuropathic Pain Model | Dose | Route of Administration | Dosing Schedule | Key Outcomes | Citation |
| Rat (Sprague-Dawley) | Nab-paclitaxel-induced | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Reversed mechanical and thermal hypersensitivity; reduced neuroinflammation. | [3][10] |
| Rat | Not specified (PK study) | 0.2, 1, and 5 mg/L | Drinking Water | Ad libitum for 8+ days | Dose-dependent increase in blood concentration, achieving steady state. | [1][5] |
| Mouse | Spared Nerve Injury (SNI) | Not specified | Not specified | Not specified | Improved pain and anhedonia behaviors. | [[“]] |
| Mouse | Not specified (PK/PD study) | 10 mg/kg | Oral Gavage (p.o.) | Two doses (0h and 24h) | Resulted in significant sEH inhibition. | [5] |
| Mouse (Wild-type) | Not specified (PK study) | 0.3 mg/kg | Subcutaneous (s.c.) | Single dose | Demonstrated a very long terminal phase due to TMDD. | [7] |
Table 2: Published dosing regimens for this compound in rodent studies.
Protocol 1: Intraperitoneal (i.p.) Injection
This route is common for delivering precise doses in chronic studies.
Materials:
-
This compound solution (vehicle selection is critical; consult literature for appropriate solvents like a mix of PEG400, Tween 80, and saline)
-
Sterile syringes (e.g., 1 mL)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration. Ensure the final injection volume is appropriate for the animal's weight (e.g., up to 10 mL/kg for rats).[13]
-
Restraint: Firmly but gently restrain the rodent, exposing the abdomen. For a right-handed injection, hold the animal with its head pointing downwards.
-
Injection Site: Identify the lower right abdominal quadrant. This site is chosen to avoid puncturing the cecum or bladder.[12]
-
Injection: Insert the needle at a 30-45° angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the solution.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor the animal briefly for any adverse reactions.
Protocol 2: Oral Gavage (p.o.)
This method mimics clinical oral administration and allows for precise dosing.
Materials:
-
This compound suspension/solution
-
Appropriate size gavage needle (flexible or rigid with a ball tip, e.g., 16-20 gauge)[13]
-
Syringe
-
Animal restraint device
Procedure:
-
Preparation: Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth of the gavage needle.
-
Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage into the esophagus.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Administration: Once the needle is in the esophagus (no resistance should be felt), slowly administer the this compound solution.
-
Withdrawal: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Protocol 3: Administration via Drinking Water
This method is ideal for chronic, long-term studies as it is less stressful than repeated injections.
Materials:
-
This compound
-
Water bottles
-
Graduated cylinders for accurate measurement
Procedure:
-
Solution Preparation: Calculate the total amount of this compound needed based on the desired concentration (e.g., 1 mg/L). First, dissolve the this compound in a small amount of the solubilizing agent (e.g., PEG400) before adding it to the total volume of drinking water.[1]
-
Administration: Replace the standard water bottles with the this compound-containing bottles.
-
Monitoring: Monitor the daily water consumption to estimate the average daily dose received by the animals. Also, monitor the animals' weight and general health.
-
Solution Replacement: Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.
| Route | Species | Needle Gauge | Max Volume (per site) |
| Intraperitoneal (i.p.) | Mouse | 25-27 G | ~2-4 mL |
| Intraperitoneal (i.p.) | Rat | 23-25 G | ~10 mL/kg |
| Oral Gavage (p.o.) | Mouse | 20 G | ~5 mL/kg |
| Oral Gavage (p.o.) | Rat | 16 G | ~5 mL/kg |
| Subcutaneous (s.c.) | Mouse | 25-27 G | ~2-3 mL |
| Subcutaneous (s.c.) | Rat | 23-25 G | ~5 mL/kg |
Table 3: General guidelines for needle sizes and administration volumes in rodents.[13]
Experimental Workflow and Protocols
A typical preclinical study investigating the efficacy of this compound in a neuropathic pain model follows a standardized workflow.
Figure 3: A typical workflow for preclinical this compound efficacy studies.
Protocol 4: Spared Nerve Injury (SNI) Model
The SNI model is a widely used and robust model of peripheral neuropathic pain that produces long-lasting hypersensitivity.[14][15][16]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (fine scissors, forceps)
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic and post-operative analgesics
Procedure:
-
Anesthesia: Anesthetize the rodent using isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Incision: Place the animal on its side and make a small incision in the skin of the midthigh level of the hind paw.
-
Nerve Exposure: Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: Isolate the common peroneal and tibial nerves with fine forceps. Tightly ligate them with silk suture and perform a transection distal to the ligation, removing a small section of the distal nerve stump.[14]
-
Closure: Ensure the sural nerve remains intact and undamaged. Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Recovery: Allow the animal to recover in a warm cage. Administer post-operative analgesics as required by institutional guidelines for the first 24-48 hours. Pain behaviors are typically assessed starting 7-14 days post-surgery.[17]
Protocol 5: Behavioral Assessment of Neuropathic Pain
A. Mechanical Allodynia (von Frey Test):
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw in the territory of the intact nerve (e.g., the sural nerve territory for the SNI model).
-
Response: A positive response is a brisk withdrawal or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. The filament force that elicits a response approximately 50% of the time is recorded as the threshold. A significant decrease in the PWT in the injured paw compared to baseline indicates mechanical allodynia.
B. Thermal Hyperalgesia (Hargreaves Test):
-
Acclimation: Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw from the heat source is recorded as the thermal withdrawal latency (TWL).
-
Cut-off: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage. A significant decrease in the TWL indicates thermal hyperalgesia.[18]
References
- 1. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (this compound): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The soluble epoxide hydrolase inhibitor this compound improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor this compound Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
Application of TPPU in Experimental Autoimmune Encephalomyelitis (EAE) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of EAE and MS is the infiltration of immune cells into the CNS, leading to demyelination and axonal damage. Recent research has focused on novel therapeutic strategies that target neuroinflammation. One such promising approach is the inhibition of soluble epoxide hydrolase (sEH).
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a potent and selective inhibitor of sEH.[1] The enzyme sEH plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators.[2] By inhibiting sEH, this compound stabilizes and increases the levels of these beneficial lipids, thereby reducing neuroinflammation. This document provides detailed application notes and protocols for the use of this compound in EAE research, based on findings from preclinical studies.
Mechanism of Action of this compound in EAE
This compound's therapeutic effect in EAE stems from its inhibition of soluble epoxide hydrolase (sEH).[2] sEH is responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs) into less active or pro-inflammatory dihydroxy fatty acids (DiHFAs).[2] By blocking sEH, this compound increases the bioavailability of EpFAs, which have potent anti-inflammatory and neuroprotective properties. This shift in the lipid mediator profile helps to ameliorate the pathological features of EAE.
Caption: Mechanism of action of this compound in EAE.
Experimental Protocols
This section provides a detailed protocol for the prophylactic application of this compound in a mouse model of EAE, based on the study by Jonnalagadda et al. (2021).[1]
Materials and Reagents
-
Animals: Female C57BL/6J mice, 8-10 weeks old
-
EAE Induction:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
-
This compound Formulation:
-
This compound (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)
-
Vehicle (e.g., drinking water or a suitable solvent for oral gavage)
-
-
General Supplies:
-
Syringes and needles (for immunization and PTX injection)
-
Animal balance
-
Cages with appropriate bedding and enrichment
-
Tools for tissue collection (scissors, forceps, etc.)
-
Tubes for sample storage (e.g., Eppendorf tubes)
-
Anesthesia (e.g., isoflurane)
-
Dry ice or liquid nitrogen for snap-freezing tissues
-
Experimental Workflow
Caption: Experimental workflow for prophylactic this compound treatment in EAE.
Detailed Protocol
-
Animal Acclimatization and Housing:
-
House female C57BL/6J mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Prophylactic this compound Administration (Starts on Day -1):
-
Prepare a solution of this compound in drinking water at a concentration of 10 mg/L.
-
Provide the this compound-containing water to the treatment group, starting one day before EAE induction (Day -1) and continuing throughout the experiment.
-
The vehicle control group should receive regular drinking water.
-
Ensure fresh this compound solution is provided regularly (e.g., every 2-3 days).
-
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 200 µg of MOG35-55 in 100 µL of emulsion per mouse.
-
Anesthetize the mice lightly (e.g., with isoflurane).
-
Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flanks.
-
On the same day, administer 200 ng of pertussis toxin (PTX) intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. to all mice.
-
-
Clinical Scoring and Monitoring:
-
Starting from day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standard EAE clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
-
Endpoint and Tissue Collection:
-
The experiment typically concludes during the chronic phase of EAE (e.g., 21-28 days post-immunization).
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma preparation.
-
Perfuse the mice with cold PBS to remove blood from the CNS.
-
Carefully dissect the spinal cord and snap-freeze it in liquid nitrogen or on dry ice for subsequent analysis.
-
-
Sample Analysis:
-
Lipidomics: Perform targeted lipidomics on plasma and spinal cord homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify EpFAs and DiHFAs.
-
Histopathology: For histological analysis, fix spinal cord tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with Luxol Fast Blue (LFB) for demyelination and Hematoxylin and Eosin (H&E) for inflammation.
-
Quantitative Data Presentation
The following tables summarize the quantitative data from the study by Jonnalagadda et al. (2021), demonstrating the efficacy of prophylactic this compound treatment in EAE.[1]
Table 1: Effect of this compound on EAE Clinical Parameters
| Parameter | Vehicle-Treated EAE Mice | This compound-Treated EAE Mice |
| Mean Maximal Score | 3.5 ± 0.3 | 1.8 ± 0.4 |
| Day of Onset | 12.5 ± 1.0 | 15.0 ± 1.2 |
| Cumulative Score | 35.2 ± 5.1 | 15.6 ± 4.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated EAE mice. |
Table 2: this compound Concentration in Plasma and Spinal Cord
| Tissue | This compound Concentration (nM) |
| Plasma | 150 - 250 |
| Spinal Cord | 50 - 100 |
| *A positive correlation was observed between plasma and spinal cord this compound concentrations.[1] |
Table 3: Effect of this compound on Key Lipid Metabolites in the Spinal Cord
| Lipid Metabolite | Fold Change (this compound vs. Vehicle) | Biological Effect |
| 12(13)-EpOME | ↑ (Increased) | Anti-inflammatory |
| 17(18)-EpETE | ↑ (Increased) | Anti-inflammatory |
| Dihydroxy-FAs | ↓ (Decreased) | Pro-inflammatory |
Logical Relationship Diagram
The following diagram illustrates the logical flow from this compound intervention to the observed therapeutic outcomes in the EAE model.
Caption: Logical relationship of this compound treatment and EAE amelioration.
Conclusion
The soluble epoxide hydrolase inhibitor, this compound, has demonstrated significant therapeutic potential in the EAE model of multiple sclerosis.[1] Prophylactic administration of this compound effectively ameliorates the clinical severity of EAE by reducing neuroinflammation.[1] The mechanism of action involves the inhibition of sEH, leading to a favorable shift in the balance of anti-inflammatory and pro-inflammatory lipid mediators within the central nervous system. These findings highlight the potential of sEH inhibition as a promising disease-modifying therapy for MS. Further research is warranted to explore the therapeutic efficacy of this compound in other models of neuroinflammation and to elucidate the full spectrum of its immunomodulatory effects.
References
- 1. A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis [mdpi.com]
Application Notes and Protocols for the Quantification of TPPU and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies cover sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. Additionally, this document outlines the key signaling pathways influenced by this compound, offering a broader context for its pharmacological effects.
Introduction
This compound is a widely used research tool for studying the role of sEH in various physiological and pathological processes, including inflammation, hypertension, and neurodegeneration.[1] Accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, metabolism profiling, and understanding its mechanism of action. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of these analytes in complex matrices. The primary metabolic pathways for this compound include hydroxylation, amide hydrolysis, and oxidation.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are two common protocols for plasma and urine.
a) Plasma: Liquid-Liquid Extraction (LLE) [1]
-
To 100 µL of plasma, add 10 µL of internal standard (this compound-d3, 1 µg/mL in methanol).
-
Add 300 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 300 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine: Protein Precipitation (PPT)
-
To 100 µL of urine, add 10 µL of internal standard (this compound-d3, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile and vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the representative MRM transitions and mass spectrometer parameters for this compound and its potential metabolites. Note: These parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 360.2 | 177.1 | 25 |
| 85.1 | 30 | ||
| This compound-d3 (IS) | 363.2 | 177.1 | 25 |
| M1/M2 (Hydroxylated) | 376.2 | 177.1 | 25 |
| 193.1 | 20 | ||
| M3 (Amide Hydrolysis) | 292.1 | 177.1 | 25 |
| 149.1 | 20 | ||
| M4 (Oxidized M2) | 390.2 | 177.1 | 25 |
| 207.1 | 20 | ||
| M5 (α-keto amide) | 374.2 | 177.1 | 25 |
| 191.1 | 20 | ||
| M6 (Aniline metabolite) | 178.0 | 132.0 | 20 |
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are primarily attributed to its inhibition of soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (p38 MAPK). The following diagrams illustrate the experimental workflow and these key signaling pathways.
References
Mitigating Neuroinflammation in Drosophila Models of Neurodegeneration with TPPU
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. The fruit fly, Drosophila melanogaster, serves as a powerful model organism to study the fundamental mechanisms of neuroinflammation due to its conserved innate immune pathways.[1][2][3] In Drosophila, neuroinflammatory responses can be triggered by factors such as protein aggregation, neuronal injury, and stress, leading to the activation of glial cells and the production of pro-inflammatory molecules that contribute to neuronal damage.[1][2] One therapeutic strategy gaining attention is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has emerged as a promising compound for reducing neuroinflammatory responses.[4][5] This document provides detailed application notes and protocols for the use of this compound to ameliorate neuroinflammatory effects in a Drosophila model of Alzheimer's disease (AD).
Mechanism of Action of this compound
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). The mechanism involves the stabilization of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid with anti-inflammatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn suppress neuroinflammatory signaling pathways.[4][5] In the context of amyloid-beta (Aβ)-induced neuroinflammation, this compound has been shown to downregulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK)/NF-κB signaling pathways.[5] This leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1).[4][6]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound treatment on a Drosophila model of Aβ42-induced neurotoxicity.
Table 1: Effects of this compound on Behavioral Phenotypes in Aβ42-Transgenic Drosophila
| Parameter | Control Group | Aβ42 Group | Aβ42 + this compound Group |
| Survival Time | Normal | Reduced | Improved |
| Crawling Ability | Normal | Impaired | Improved |
| Olfactory Memory | Normal | Deficient | Improved |
Table 2: Effects of this compound on Biochemical Markers in the Brains of Aβ42-Transgenic Drosophila
| Parameter | Control Group | Aβ42 Group | Aβ42 + this compound Group |
| Malondialdehyde (MDA) Content | Low | Increased | Decreased |
| Superoxide Dismutase (SOD) Activity | High | Reduced | Increased |
| TNF mRNA Expression | Low | Increased | Reduced |
| IL-1 mRNA Expression | Low | Increased | Reduced |
| sEH (EPHX2) mRNA Expression | Low | Increased | Reduced |
Experimental Protocols
The following protocols are adapted from methodologies used to assess the effects of this compound in a Drosophila model of Alzheimer's disease expressing human Aβ42.
Drosophila Stocks and Maintenance
-
Fly Strain: An Aβ42-transgenic Drosophila model is established using the GAL4/UAS system to drive the expression of human Aβ42 in the fly's nervous system.
-
Culture Conditions: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12-hour light/dark cycle.
This compound Administration
-
Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol) and then mixed into the fly food at the desired final concentration. A control group should receive food with the solvent alone.
-
Dosage: The optimal concentration of this compound should be determined empirically. A starting concentration of 20 µM in the fly food has been shown to be effective.
-
Treatment Duration: Flies are continuously exposed to the this compound-containing food from eclosion until the time of the assays.
Survival Assay
-
Objective: To determine the effect of this compound on the lifespan of Aβ42-transgenic flies.
-
Protocol:
-
Collect newly eclosed adult flies (within 24 hours) and separate them by sex.
-
Place 20-25 flies per vial containing either control or this compound-supplemented food.
-
Transfer flies to fresh food vials every 2-3 days.
-
Record the number of dead flies daily until all flies have perished.
-
Analyze the data using Kaplan-Meier survival curves and log-rank tests.
-
Climbing (Negative Geotaxis) Assay
-
Objective: To assess locomotor function, which is often impaired in neurodegenerative models.
-
Protocol:
-
Use groups of 15-20 flies for each experimental condition.
-
Gently tap the flies to the bottom of a vertically placed vial.
-
Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10 seconds).
-
Repeat the assay at regular intervals (e.g., every 3-4 days) as the flies age.
-
Calculate the percentage of successful climbers for each group and time point.
-
Olfactory Memory Assay
-
Objective: To evaluate learning and memory, which are cognitive functions affected by neurodegeneration.
-
Protocol: This assay typically involves a T-maze apparatus.
-
Training: Expose a group of flies to a specific odor (Odor A) paired with an aversive stimulus (e.g., electric shock). Subsequently, expose them to a different odor (Odor B) without the aversive stimulus.
-
Testing: Place the trained flies in the T-maze, where they have a choice between two arms, one containing Odor A and the other containing Odor B.
-
Scoring: Count the number of flies that avoid the arm with the conditioned odor (Odor A).
-
Performance Index: Calculate a performance index based on the distribution of flies in the two arms.
-
Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays
-
Objective: To measure oxidative stress levels in the fly brain.
-
Protocol:
-
Sample Preparation: Homogenize 20-30 fly heads in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Assays: Use commercially available colorimetric assay kits to determine the levels of MDA (a marker of lipid peroxidation) and the activity of SOD (an antioxidant enzyme) in the supernatant, following the manufacturer's instructions.
-
Normalization: Normalize the results to the total protein concentration of the sample.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the mRNA expression levels of inflammatory cytokines.
-
Protocol:
-
RNA Extraction: Isolate total RNA from fly heads using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for TNF, IL-1, and a reference gene (e.g., RpL32) for normalization.
-
Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
-
Conclusion
The use of this compound in Drosophila models of neurodegeneration provides a valuable platform for investigating the therapeutic potential of sEH inhibition in mitigating neuroinflammatory responses. The protocols outlined above offer a framework for researchers to assess the efficacy of this compound and other sEH inhibitors in preclinical studies. The observed improvements in behavioral and biochemical markers highlight the promise of this therapeutic approach for neurodegenerative diseases.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Evaluation of antiparkinson activity of PTUPB by measuring dopamine and its metabolites in Drosophila melanogaster: LC–MS/MS method development | Semantic Scholar [semanticscholar.org]
- 6. Using Drosophila to identify naturally occurring genetic modifiers of amyloid beta 42- and tau-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing TPPU efficacy in a model of L-NAME-induced hypertension.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the efficacy of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, in a rat model of Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. The protocol outlines the induction of hypertension, administration of this compound, and subsequent assessment of key cardiovascular parameters. The provided methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in the preclinical assessment of sEH inhibitors for the treatment of hypertension.
Introduction
Hypertension is a major risk factor for a multitude of cardiovascular diseases.[1] One of the key endogenous systems involved in blood pressure regulation is the cytochrome P450 (CYP) epoxygenase pathway, which produces epoxyeicosatrienoic acids (EETs).[2][3] EETs are potent vasodilators and possess anti-inflammatory properties.[2][4][5] However, EETs are rapidly degraded by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[3][5]
Inhibition of sEH is a promising therapeutic strategy for hypertension as it increases the bioavailability of EETs, thereby promoting vasodilation and lowering blood pressure.[2][3][5] this compound is a highly selective and potent inhibitor of sEH.[6][7][8] This protocol details a preclinical model using L-NAME to induce hypertension in rats, providing a robust system to test the antihypertensive effects of this compound. L-NAME, an inhibitor of nitric oxide synthase (NOS), induces hypertension by reducing the production of the vasodilator nitric oxide (NO).[9][10][11]
Signaling Pathway of sEH Inhibition in Hypertension
The diagram below illustrates the mechanism by which this compound is expected to ameliorate L-NAME-induced hypertension. L-NAME inhibits nitric oxide (NO) production, leading to vasoconstriction and increased blood pressure. This compound, by inhibiting sEH, prevents the degradation of vasodilatory EETs, thereby counteracting the hypertensive effects of L-NAME.
Experimental Protocol
Animal Model and Husbandry
-
Species: Sprague Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Induction of Hypertension with L-NAME
-
L-NAME Solution: Prepare a fresh solution of L-NAME (50 mg/kg/day) in drinking water daily.[6][7] The concentration should be adjusted based on the average daily water consumption of the rats.
-
Administration: Provide the L-NAME-containing water as the sole source of drinking water for the duration of the study (e.g., 5 weeks).[6][7]
Experimental Groups and Treatment
A study has shown that this compound can effectively lower blood pressure in rats with L-NAME-induced hypertension.[6][7] Based on this, the following experimental groups are recommended:
| Group | Treatment | Rationale |
| 1. Control | Vehicle (e.g., Tween 80 in saline) | To establish baseline cardiovascular parameters. |
| 2. L-NAME | L-NAME (50 mg/kg/day in drinking water) + Vehicle | To induce hypertension and serve as the disease model control. |
| 3. L-NAME + this compound | L-NAME (50 mg/kg/day in drinking water) + this compound (3 mg/kg/day, oral gavage) | To assess the therapeutic efficacy of this compound. |
| 4. L-NAME + Lisinopril | L-NAME (50 mg/kg/day in drinking water) + Lisinopril (10 mg/kg/day, oral gavage) | To serve as a positive control, as Lisinopril is a known antihypertensive agent.[6][7] |
| 5. This compound Alone | This compound (3 mg/kg/day, oral gavage) | To assess the effect of this compound on normotensive animals. |
-
Treatment Initiation: Begin this compound, Lisinopril, and vehicle treatments two weeks after the initiation of L-NAME administration and continue for the remainder of the study (e.g., 3 weeks).[6][7]
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography.
-
Frequency: Measure systolic blood pressure weekly throughout the study.[6][7]
-
Procedure:
-
Acclimate the rats to the restraining device and tail-cuff procedure for several days before the first measurement.
-
On the day of measurement, allow the rats to rest in a quiet, temperature-controlled environment.
-
Obtain at least three stable and consecutive blood pressure readings and calculate the average.
-
Sample Collection and Analysis
At the end of the treatment period, euthanize the animals and collect blood and tissue samples for further analysis.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissue Collection: Perfuse the heart with ice-cold saline and excise it. Dissect the left ventricle and atria, weigh them, and store them at -80°C for molecular analysis.
-
Biochemical Analysis:
-
Plasma Angiotensin II (Ang II) Levels: Measure using a commercially available ELISA kit.
-
Cardiac Angiotensin-Converting Enzyme (ACE) and Angiotensin II Receptor Type 1 (AT1R) Expression: Analyze protein and gene expression levels using Western blotting and quantitative real-time PCR (qRT-PCR), respectively.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Systolic Blood Pressure (mmHg)
| Week | Control | L-NAME | L-NAME + this compound | L-NAME + Lisinopril | This compound Alone |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Table 2: Plasma and Cardiac Parameters at Study Termination
| Parameter | Control | L-NAME | L-NAME + this compound | L-NAME + Lisinopril | This compound Alone |
| Plasma Ang II (pg/mL) | |||||
| Cardiac ACE Protein Expression (relative units) | |||||
| Cardiac ACE Gene Expression (relative units) | |||||
| Cardiac AT1R Protein Expression (relative units) | |||||
| Cardiac AT1R Gene Expression (relative units) | |||||
| Heart Weight to Body Weight Ratio (mg/g) |
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Conclusion
This protocol provides a comprehensive framework for assessing the antihypertensive efficacy of the sEH inhibitor this compound in the L-NAME-induced hypertension model. The detailed methodologies and data presentation formats are designed to ensure robust and reproducible results. The findings from such studies will be crucial in the preclinical development of sEH inhibitors as a novel therapeutic class for the management of hypertension.
References
- 1. Hypertension - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor this compound on ischemic stroke [frontiersin.org]
- 9. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 10. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: TPPU In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound for in vivo studies.
Problem 1: this compound is not dissolving in the chosen vehicle.
-
Question: My this compound powder is not fully dissolving, or a precipitate is forming in my vehicle solution. What can I do?
-
Answer:
-
Initial Dissolution in a Primary Solvent: this compound should first be dissolved in a suitable organic solvent like DMSO to create a stock solution before adding aqueous components.[1][2][3]
-
Use of Co-solvents: A combination of solvents is often necessary to maintain this compound solubility in an aqueous-based vehicle suitable for in vivo administration. Commonly used co-solvents include PEG300, PEG400, and Tween-80.[1][4]
-
Heating and Sonication: If precipitation occurs after adding all components, gentle heating and/or sonication can aid in dissolution.[1] Be cautious with temperature to avoid degradation.
-
Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of use to minimize the risk of precipitation over time.[1]
-
pH Consideration: While not extensively documented for this compound, the pH of the final formulation can influence the solubility of many compounds. Ensure the pH of your saline or buffer is within a neutral and physiologically compatible range.
-
Problem 2: The prepared this compound solution shows phase separation.
-
Question: My final this compound formulation is cloudy or shows separation of layers. How can I fix this?
-
Answer:
-
Thorough Mixing: Ensure vigorous and thorough mixing after the addition of each solvent component. A vortex mixer is recommended.
-
Order of Addition: The order in which solvents are added is critical. Typically, this compound is first dissolved in DMSO, followed by the addition of PEG300, then Tween-80, and finally the aqueous component (e.g., saline) is added gradually while mixing.[1]
-
Vehicle Component Ratios: The volumetric ratios of the solvents are crucial for creating a stable microemulsion. Refer to the established protocols for appropriate percentages.[1]
-
Problem 3: Observed toxicity or adverse events in study animals.
-
Question: My animals are showing signs of distress or toxicity after this compound administration. What could be the cause?
-
Answer:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. For instance, repeated oral gavage can lead to esophageal injury.[4] Consider alternative administration routes like in drinking water if the study design permits.[4]
-
DMSO Concentration: Keep the final concentration of DMSO in the formulation as low as possible, ideally 10% or less, as it can have its own biological effects and toxicity.
-
Dose and Administration Volume: Ensure the dose of this compound and the total volume administered are appropriate for the animal's weight and the route of administration. For oral gavage in mice, a maximum volume of 10 mL/kg is a general guideline, though smaller volumes are often recommended.[5][6]
-
Compound Purity: Verify the purity of your this compound lot to rule out contaminants as a source of toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for dissolving this compound for in vivo administration?
A1: Several vehicle formulations have been successfully used for in vivo studies with this compound. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection, drinking water). Below is a summary of commonly used vehicles.
| Route of Administration | Vehicle Composition | Achievable Concentration | Reference |
| Oral Gavage / Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| Oral Gavage / Injection | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| Oral Gavage / Injection | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
| Drinking Water | 0.2% PEG400 in tap water | Up to 5 mg/L | [4] |
| Intraperitoneal Injection | 0.1% DMSO (stock), diluted to 1 mM working solution | 3 mg/kg/day | [2] |
Q2: How should I prepare a this compound solution for oral gavage?
A2: A detailed step-by-step protocol for preparing a common this compound formulation is provided in the Experimental Protocols section below. The key is to dissolve the this compound sequentially in the different solvent components.
Q3: Is this compound stable in solution?
A3: While this compound is stable in stock solutions (e.g., in DMSO), working solutions for in vivo experiments, especially those containing aqueous components, are best prepared fresh daily to avoid potential precipitation or degradation.[1] For administration in drinking water over several days, solutions containing PEG400 have been shown to be stable.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][7] sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[8][9] By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn exert anti-inflammatory, analgesic, and neuroprotective effects.[7][8][9] this compound has also been shown to inhibit p38β kinase and suppress the NF-κB signaling pathway.[2][7]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Vehicle: DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from established methods for preparing a clear this compound solution.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure (for 1 mL of working solution at 2.08 mg/mL):
-
Prepare a DMSO Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Initial Mixing: In a sterile tube, add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO).
-
Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly using a vortex mixer until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Add Saline: Slowly add 450 µL of sterile saline to the tube while continuously mixing. This will bring the final volume to 1 mL.
-
Final Check: The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be applied.[1] Use the solution on the same day it is prepared.
Visualizations
Caption: Workflow for preparing this compound solution for in vivo dosing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soluble Epoxide Hydrolase Inhibitor this compound Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea?
A1: The most common and direct approach for synthesizing this compound involves the reaction of two key intermediates: 4-(trifluoromethoxy)phenyl isocyanate and 1-propionyl-4-aminopiperidine. This is a nucleophilic addition reaction where the primary amine of the piperidine derivative attacks the electrophilic carbon of the isocyanate group to form the urea linkage.
Q2: What are the potential safety hazards associated with this synthesis?
A2: The primary safety concern is the handling of the isocyanate precursor and the reagents used for its synthesis. Isocyanates are highly reactive and can be potent lachrymators and respiratory sensitizers. If preparing the isocyanate from 4-(trifluoromethoxy)aniline using phosgene or a phosgene equivalent like triphosgene, extreme caution must be exercised as these reagents are highly toxic.[1] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the expected yields for this synthesis?
A3: Reported yields for the final urea formation step are generally good, often around 80% after purification by flash column chromatography. However, the overall yield will depend on the efficiency of the synthesis of the starting materials.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure equimolar amounts of the isocyanate and amine are used. A slight excess of the amine can sometimes be beneficial. - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. - While the reaction is typically run at room temperature, gentle heating may be required to drive the reaction to completion.[1] |
| Degradation of starting materials | - Isocyanates are sensitive to moisture and can hydrolyze to form the corresponding amine, which can then react with more isocyanate to form a symmetrical urea byproduct. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). - The aminopiperidine derivative can be susceptible to oxidation. It is best to use it fresh or store it under an inert atmosphere. |
| Side reactions | - The primary side reaction is the formation of a symmetrical urea from the reaction of the isocyanate with any water present and the resulting amine. Rigorous exclusion of moisture is key. - Another potential side product is biuret, formed from the reaction of the product urea with another molecule of isocyanate.[2] This is more likely to occur if the isocyanate is used in large excess or at elevated temperatures. |
Problem 2: Impure Final Product After Initial Work-up
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | - If the reaction has not gone to completion, unreacted amine or isocyanate may be present. Purification by flash column chromatography is typically effective in removing these impurities. |
| Formation of symmetrical urea byproduct | - The symmetrical urea, 1,3-bis(4-(trifluoromethoxy)phenyl)urea, can be a significant impurity if moisture is not excluded. This byproduct can often be separated from the desired product by column chromatography due to differences in polarity. |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum after purification to remove any residual solvents from the chromatography or work-up. |
Experimental Protocols
Synthesis of 4-(trifluoromethoxy)phenyl isocyanate
This protocol describes the synthesis of the isocyanate intermediate from the corresponding aniline using triphosgene, a safer alternative to phosgene gas.
-
Reaction: 4-(trifluoromethoxy)aniline + Triphosgene → 4-(trifluoromethoxy)phenyl isocyanate
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)aniline in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline) in anhydrous DCM.
-
Slowly add the triphosgene solution to the cooled aniline solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, slowly add a solution of a non-nucleophilic base, such as triethylamine (approximately 2.2 molar equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts, and the solvent can be carefully removed under reduced pressure. The crude isocyanate is often used directly in the next step without further purification.
-
Synthesis of 1-propionyl-4-aminopiperidine
This protocol details the acylation of 4-aminopiperidine.
-
Reaction: 4-aminopiperidine + Propionyl chloride → 1-propionyl-4-aminopiperidine
-
Procedure:
-
Dissolve 4-aminopiperidine in a suitable solvent such as DCM or chloroform in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (approximately 1.1 molar equivalents), to the solution.
-
Slowly add propionyl chloride (approximately 1.05 molar equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or crystallization if necessary.
-
Final Synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea
-
Reaction: 4-(trifluoromethoxy)phenyl isocyanate + 1-propionyl-4-aminopiperidine → 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-propionyl-4-aminopiperidine in an anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Slowly add a solution of 4-(trifluoromethoxy)phenyl isocyanate (approximately 1.0 molar equivalent) in the same anhydrous solvent to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product as a solid.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | Colorless to pale yellow liquid |
| 1-propionyl-4-aminopiperidine | C₈H₁₆N₂O | 156.23 | Colorless to pale yellow oil or solid |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C₁₆H₂₀F₃N₃O₃ | 375.35 | White to off-white solid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of this compound as a soluble epoxide hydrolase (sEH) inhibitor.
References
Technical Support Center: Enhancing sEH Inhibitor Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenge of delivering soluble epoxide hydrolase (sEH) inhibitors across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is my potent sEH inhibitor showing poor efficacy in CNS models?
A1: A common reason for poor in vivo efficacy in the central nervous system (CNS) is inadequate penetration of the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain. Many sEH inhibitors, despite high potency, may possess physicochemical properties that hinder their ability to cross this barrier. Key factors include:
-
High Molecular Weight or Complexity: Larger molecules often struggle to pass through the tight junctions of the BBB.[1]
-
Low Lipophilicity: While some lipid solubility is crucial for membrane traversal, excessive lipophilicity can cause the inhibitor to be sequestered in other tissues before reaching the brain.[1]
-
Polarity and Hydrogen Bonding: A high number of hydrogen bond donors/acceptors can prevent a molecule from efficiently crossing the lipid-rich BBB.[1]
-
Efflux Transporter Activity: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the brain, limiting their accumulation to therapeutic concentrations.[2][3]
Q2: How can I determine if my sEH inhibitor is a substrate for P-glycoprotein (P-gp)?
A2: Identifying if your compound is a P-gp substrate is a critical step. Several in vitro and in vivo methods can be used:
-
In Vitro Assays:
-
Cell-Based Transport Assays: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) and compare the bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of your inhibitor. A significantly higher efflux ratio suggests P-gp interaction.
-
ATPase Activity Assays: P-gp utilizes ATP to pump substrates. An increase in ATPase activity in the presence of your compound can indicate it is a substrate.[4]
-
-
In Vivo Studies:
-
Comparison in Wild-Type vs. P-gp Knockout Models: Administer the sEH inhibitor to both wild-type mice and mice lacking the gene for P-gp (e.g., mdr1a/1b knockout mice). A significantly higher brain-to-plasma concentration ratio in the knockout mice provides strong evidence that P-gp restricts brain entry.[4]
-
Troubleshooting Guide: Improving Brain Penetration
Problem: My lead sEH inhibitor has poor brain-to-plasma concentration ratio.
Below are several strategies to address this issue, ranging from structural modification to advanced delivery systems. The choice of strategy depends on the specific properties of your compound and the project stage.
Strategy 1: Structural Modification of the Inhibitor
Medicinal chemistry efforts can be employed to fine-tune the molecule's properties for better brain penetration without sacrificing potency.[5][6]
-
Reduce Molecular Weight and Complexity: Simplify the chemical structure where possible.
-
Optimize Lipophilicity (logP): Aim for a balanced logP, as excessive lipophilicity can be detrimental.[1]
-
Mask Hydrogen Bonds: Introduce intramolecular hydrogen bonds or replace polar functional groups to reduce the hydrogen bond count.
-
Circumvent P-gp Efflux: Modify the structure to reduce its affinity for P-gp. This can sometimes be achieved by altering stereochemistry or adding specific chemical moieties.
Table 1: Physicochemical Properties Favoring BBB Penetration
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller size facilitates easier passage through tight junctions. |
| Lipophilicity (logP) | 2 - 4 | Balances solubility in aqueous blood and lipid membranes of the BBB. |
| Polar Surface Area (PSA) | < 60-90 Ų | Reduces the energy required to de-solvate from water to enter the lipid barrier. |
| H-Bond Donors | ≤ 3 | Fewer donors/acceptors decrease polarity and improve membrane crossing. |
| P-gp Efflux Ratio | < 2-3 | An efflux ratio near 1 in cell-based assays indicates low P-gp liability. |
Strategy 2: Prodrug Approach
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This approach can be used to temporarily alter the inhibitor's properties to facilitate BBB crossing.
-
Lipid-Soluble Prodrugs: A common strategy involves adding a lipophilic moiety to a polar drug, which is later cleaved in the brain to release the active inhibitor.
-
Carrier-Mediated Transport: Design a prodrug that mimics a substrate for an endogenous BBB influx transporter, such as the glucose transporter (GLUT1) or large neutral amino acid transporter (LAT1).[7] For example, attaching the inhibitor to glucose or an amino acid can "trick" the transporter into carrying it into the brain.[7]
Strategy 3: Nanoparticle-Based Delivery Systems
Encapsulating the sEH inhibitor in a nanocarrier can overcome many BBB challenges.[8][9] These systems can protect the drug from degradation, mask unfavorable physicochemical properties, and facilitate transport across the BBB.[10]
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, and their surface can be modified to enhance brain uptake.[10]
-
Lipid-Based Nanoparticles (e.g., Liposomes): These carriers are composed of lipids, which can fuse with the cell membranes of the BBB to release their contents.[10]
-
-
Targeting Mechanisms: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies against the transferrin receptor) that bind to receptors on the BBB, triggering receptor-mediated transcytosis to transport the entire particle into the brain.[7]
Key Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment (PAMPA-BBB Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular BBB penetration.
Methodology:
-
Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane, separating a donor and an acceptor well.
-
Donor Solution: Dissolve the sEH inhibitor in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay: Add the donor solution to the donor wells. Add fresh buffer to the acceptor wells.
-
Incubation: Incubate the plate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the effective permeability (Pe) value. Compounds with Pe > 4-6 x 10⁻⁶ cm/s are generally considered to have high BBB permeability potential.
Protocol 2: In Vivo Brain Pharmacokinetic Study
This protocol determines the concentration of the sEH inhibitor in the brain and plasma over time to calculate the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu).
Methodology:
-
Animal Model: Use appropriate rodent models (e.g., male C57BL/6 mice).
-
Drug Administration: Administer the sEH inhibitor via a relevant route (e.g., intravenous bolus or oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into heparinized tubes.
-
Brain Homogenization: Immediately following blood collection, perfuse the brain with ice-cold saline to remove remaining blood. Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Processing: Centrifuge the blood to obtain plasma. Process both plasma and brain homogenate samples (e.g., by protein precipitation) to extract the drug.
-
Quantification: Analyze the concentration of the inhibitor in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the area under the curve (AUC) for both the brain and plasma concentration-time profiles. The brain-to-plasma ratio is often expressed as AUCbrain / AUCplasma. A ratio > 0.5-1.0 is often considered significant CNS penetration.
References
- 1. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijraset.com [ijraset.com]
Troubleshooting inconsistent results in TPPU-based experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2] This enzyme is responsible for the degradation of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound increases the bioavailability of EETs, which helps to reduce inflammation.[4][5]
Q2: Does this compound have other known targets besides sEH?
A2: Yes, this compound has been identified as a dual inhibitor, also targeting p38 mitogen-activated protein kinase (MAPK), specifically showing selectivity for the p38β isoform.[6][7] This dual action can contribute to its anti-inflammatory and neuroprotective effects by intervening in multiple signaling pathways.[6] It weakly inhibits a few other kinases like GSK-3β, AMPKA2, and CK1α1, but with much lower potency compared to sEH and p38β.[6][7]
Q3: Is this compound effective across all species?
A3: this compound exhibits species-specific potency. It is a highly potent inhibitor of primate and rodent sEH but is significantly less effective in species like dogs and mini-pigs.[6] This variability is critical when designing preclinical studies and interpreting results across different animal models.
Q4: What are the known downstream effects of this compound administration?
A4: By inhibiting sEH and p38β, this compound has demonstrated several downstream effects in preclinical models, including:
-
Reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9]
-
Suppressing the activation of inflammatory pathways such as NF-κB and the IL-17 signaling pathway.[6][10]
-
Ameliorating hyperalgesia and edema in arthritis models.[3][4]
-
Providing neuroprotection against amyloid neurotoxicity and reducing tau hyperphosphorylation.[6]
-
Unexpectedly, it has also been shown to reduce the protein expression levels of sEH itself, not just its enzymatic activity.[3]
Troubleshooting Inconsistent Experimental Results
Inconsistent outcomes in this compound-based experiments can arise from issues related to compound handling, protocol execution, or biological variability.
Q5: My experimental results with this compound are highly variable between batches. What are the common causes?
A5: Inconsistency often stems from issues with compound solubility and stability. This compound is insoluble in water and requires specific solvent formulations for in vitro and in vivo use.[1]
-
Solubility Issues : If the compound precipitates out of solution, the effective concentration will be lower and inconsistent. Ensure your solvent system is appropriate and that this compound is fully dissolved. Gentle heating or sonication can aid dissolution, but always check for degradation.[2] For stock solutions, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation and precipitation.[1] It is recommended to aliquot stock solutions and store them at -80°C for up to a year or -20°C for up to one month.[1][2]
-
Vehicle Preparation : For in vivo studies, the method of preparing the vehicle suspension is critical. Inconsistent mixing can lead to non-homogeneous suspensions and variable dosing.[1]
Q6: I am observing lower-than-expected efficacy in my animal model. What should I check?
A6: Lower-than-expected efficacy can be due to several factors:
-
Dosing and Administration : Ensure the dose is appropriate for the species being studied, considering the species-specific differences in IC50 values.[6] Oral administration is common, but bioavailability can be affected by the vehicle and feeding protocols.[2][11] For instance, the stomach contents of the animal at the time of dosing can influence absorption.[11]
-
Pharmacokinetics : this compound is readily absorbed and has a slow elimination rate, allowing it to remain in the bloodstream for an extended period.[9][12] However, higher doses do not always lead to better protective effects and can sometimes result in a lower EET/DHET ratio.[12] It's crucial to perform a dose-response study to find the optimal concentration for your model.
-
Biological Factors : The underlying pathology of your disease model may involve pathways that are less sensitive to sEH or p38β inhibition. Consider analyzing downstream biomarkers (e.g., EET/DHET ratios, cytokine levels) to confirm target engagement.
Q7: I'm seeing unexpected or off-target effects. Is this common with this compound?
A7: While this compound is considered selective, all inhibitors have the potential for off-target effects.[13] this compound's known dual inhibition of sEH and p38β is a key consideration.[6] If you observe unexpected phenotypes, consider these possibilities:
-
p38 MAPK Pathway : The observed effect may be mediated by the inhibition of p38β rather than sEH. This is particularly relevant in studies on neuroinflammation and tauopathies.[6][7]
-
Dose Concentration : High concentrations of any compound are more likely to produce off-target effects.[12] Confirm that your working concentration is within the established effective range and not excessively high.
-
Model-Specific Responses : The genetic background of your animal model or cell line could influence the response to this compound.
Logical Troubleshooting Workflow
If you encounter inconsistent results, follow this systematic approach to identify the source of the problem.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Soluble epoxide hydrolase inhibitor, this compound, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor this compound on ischemic stroke [frontiersin.org]
- 13. Off-target genome editing - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Enhance the In Vivo Stability of TPPU
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments, helping you enhance the stability and achieve reliable results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo stability and pharmacokinetic profile of this compound?
A1: this compound is generally characterized by high metabolic stability and good oral bioavailability.[1][2] Studies in rodents have shown that it is readily absorbed and slowly eliminated, leading to a long terminal half-life.[2][3] This allows this compound to remain in the bloodstream for an extended period compared to other sEH inhibitors.[2] Its high metabolic stability is a key factor contributing to its long half-life, with studies showing that a significant percentage of this compound remains unchanged after incubation with primary rat hepatocytes.[1]
Q2: What is Target-Mediated Drug Disposition (TMDD) and how does it affect this compound's pharmacokinetics?
A2: Target-Mediated Drug Disposition (TMDD) is a phenomenon where a drug's interaction with its pharmacological target significantly influences its own distribution and clearance. This compound exhibits TMDD due to its high-affinity binding to the sEH enzyme.[3] This can lead to a nonlinear pharmacokinetic profile, characterized by a lower maximum concentration (Cmax) and a much longer terminal phase in wildtype animals compared to sEH-knockout models.[3] Researchers should be aware of TMDD as it can explain unexpected pharmacokinetic results, such as a prolonged half-life or a second peak in plasma concentration when co-administered with another sEH inhibitor.[3]
Q3: What are the recommended formulation strategies for oral administration of this compound in rodents?
A3: this compound can be effectively administered to rodents orally. Two common methods are:
-
Oral Gavage: this compound can be formulated as a suspension for oral gavage. The choice of vehicle is crucial and can impact absorption.
-
Drinking Water: For chronic studies, administering this compound in the drinking water is a viable and less stressful method for the animals.[1] A formulation of this compound in water containing a small percentage of a solubilizing agent like PEG400 has been shown to be stable for at least 8 days and results in dose-dependent and steady-state plasma concentrations.[1]
Q4: How can I quantify this compound concentrations in biological samples?
A4: The standard method for accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and specificity. For higher throughput or point-of-care applications, nanobody-based ELISA methods have also been developed and show good correlation with LC-MS/MS results.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable bioavailability after oral administration. | Improper formulation: The vehicle used may not be optimal for this compound solubility or absorption. Degradation in the formulation: this compound may not be stable in the chosen vehicle over the duration of the experiment. | Optimize the vehicle: Test different pharmaceutically acceptable vehicles (e.g., PEG400, corn oil, or aqueous suspensions with surfactants).[6] Assess formulation stability: Prepare fresh formulations daily or validate the stability of your formulation under the experimental conditions.[1] |
| Unexpectedly long half-life or a second peak in the pharmacokinetic profile. | Target-Mediated Drug Disposition (TMDD): High-affinity binding to sEH can prolong the apparent half-life. A second peak can occur if another compound displaces this compound from its target.[3] | Acknowledge TMDD in your analysis: This is an inherent characteristic of potent sEH inhibitors.[3] Avoid co-administration of other sEH inhibitors if you want to avoid displacement-induced peaks. |
| High inter-individual variability in plasma concentrations. | Differences in oral gavage technique: Inconsistent administration can lead to variability. Physiological differences in animals: Variations in gastric emptying, metabolism, or health status. | Ensure consistent oral gavage technique: Proper training and consistent execution are crucial. Increase the number of animals per group to account for biological variability. |
| Low recovery of this compound during sample preparation for LC-MS/MS analysis. | Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal. Adsorption to labware: this compound may adsorb to plastic tubes or pipette tips. | Optimize the extraction method: Test different solvents and pH conditions. A common method involves protein precipitation with an organic solvent like acetonitrile or methanol. Use low-binding labware and pre-rinse pipette tips with the sample. |
| This compound appears to be unstable in collected biological samples. | Enzymatic degradation: Esterases or other enzymes in plasma/tissue homogenates may degrade this compound. Freeze-thaw instability: Repeated freezing and thawing of samples can lead to degradation. | Add enzyme inhibitors to your samples immediately after collection (e.g., fluoride for esterases). Minimize freeze-thaw cycles: Aliquot samples into single-use tubes before freezing. |
Quantitative Data Summary
Table 1: this compound Concentration in Drinking Water and Resulting Plasma Levels in Rats
| Concentration in Drinking Water (mg/L) | Vehicle | Duration of Treatment | Mean Steady-State Plasma Concentration (ng/mL) |
| 0.2 | 0.2% PEG400 in water | 8 days | ~10 |
| 1 | 0.2% PEG400 in water | 8 days | ~50 |
| 5 | 0.2% PEG400 in water | 8 days | ~250 |
Data summarized from Ostermann et al. (2015).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration in Drinking Water
-
Objective: To prepare a stable solution of this compound in drinking water for chronic oral administration to rodents.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile, purified water
-
Glass or polypropylene water bottles
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a 0.2% (v/v) PEG400 solution in water. For example, to make 1 liter, add 2 mL of PEG400 to 998 mL of water.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/L solution in 1 L, weigh 10 mg of this compound).
-
Add the this compound powder to the 0.2% PEG400 solution.
-
Stir the solution vigorously using a stir plate until the this compound is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.
-
Verify the final concentration using a validated analytical method (e.g., LC-MS/MS).
-
Fill the animal drinking bottles with the prepared this compound solution.
-
A stability study of the formulation in the drinking bottles under animal facility conditions is recommended, showing stability for at least 8 days.[1]
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in rodent plasma samples.
-
Materials:
-
Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA)
-
This compound analytical standard
-
This compound internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked into blank plasma and processed alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (this compound/Internal Standard) against the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Simplified diagram of this compound's Target-Mediated Drug Disposition (TMDD).
References
- 1. researchgate.net [researchgate.net]
- 2. Concept of Pharmacologic Target-Mediated Drug Disposition (TMDD) in Large-Molecule and Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. Effect of various vehicles and vehicle volumes on oral absorption of triamterene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of TPPU in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and antihypertensive properties. The accumulation of EETs is the primary intended pharmacological effect of this compound.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for sEH, studies have revealed potential off-target activities, particularly at higher concentrations. The most well-characterized off-target effects include:
-
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK): this compound has been shown to inhibit the β and γ isoforms of p38 MAPK.[2][3][4]
-
Interaction with the Aryl Hydrocarbon Receptor (AHR) and Translocator Protein (TSPO) Signaling Pathways: Some studies suggest that this compound may exert effects through the AHR and TSPO signaling pathways.
It is crucial to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory effect of this compound in my cellular assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Ensure you are using a concentration of this compound that is sufficient to inhibit sEH in your specific cell type. The IC50 for human sEH is in the low nanomolar range (around 3.7 nM), but the effective concentration in a cellular assay may be higher.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your assay.
-
-
Possible Cause 2: Low or Absent sEH Expression.
-
Solution: Verify the expression of sEH in your cell line at the protein level using techniques like Western blotting or proteomics. If sEH expression is low or absent, this compound will not have its intended target. Consider using a cell line with known sEH expression as a positive control.
-
-
Possible Cause 3: this compound Degradation or Poor Solubility.
-
Solution: this compound has limited water solubility.[5] Ensure that your stock solution, typically prepared in DMSO, is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (generally <0.1%) to avoid solvent-induced cytotoxicity.[6] Prepare fresh dilutions of this compound for each experiment.
-
Problem 2: I am observing cytotoxicity or a decrease in cell viability after this compound treatment.
-
Possible Cause 1: Off-Target Effects.
-
Possible Cause 2: Solvent Toxicity.
-
Solution: As mentioned above, high concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Perform a vehicle control experiment with the same concentration of DMSO to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines may be inherently more sensitive to this compound. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Problem 3: How can I confirm that the observed effect is due to sEH inhibition and not an off-target effect?
-
Solution 1: Use a Structurally Unrelated sEH Inhibitor.
-
Solution 2: sEH Knockdown or Knockout.
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate sEH expression in your cells. If the effect of this compound is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
-
Solution 3: Rescue Experiment with Downstream Metabolites.
-
The primary effect of sEH inhibition is the accumulation of EETs. If the biological effect of this compound can be mimicked by the addition of exogenous EETs, it supports an on-target mechanism.
-
-
Solution 4: Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target (sEH) and key off-targets. This data can help in designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activities.
Table 1: this compound Inhibitory Potency (IC50/Kᵢ)
| Target | Species | IC50 / Kᵢ | Reference |
| Soluble Epoxide Hydrolase (sEH) | Human | 3.7 nM (IC50) | [1] |
| Soluble Epoxide Hydrolase (sEH) | Monkey | 37 nM (IC50) | [1] |
| Soluble Epoxide Hydrolase (sEH) | Murine | 1.1 nM (IC50) | |
| Soluble Epoxide Hydrolase (sEH) | 0.91 nM (Kᵢ) | [12] | |
| p38β MAPK | Human | 270 nM (IC50) | [2][3][4] |
| p38γ MAPK | Human | 890 nM (IC50) | [2][3][4] |
Table 2: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | 72 mg/mL (200.36 mM) | [1] |
Experimental Protocols
1. Cellular sEH Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the measurement of sEH activity in cell lysates.
-
Materials:
-
Cells of interest
-
This compound
-
sEH Assay Buffer
-
sEH Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation/Emission ~330/465 nm)
-
-
Procedure:
-
Prepare cell lysates according to standard protocols.
-
In a 96-well plate, add cell lysate to each well.
-
Add this compound (or vehicle control) at desired concentrations to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the sEH substrate.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
2. Western Blot for p38 MAPK Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of p38 MAPK, a downstream indicator of its activation.
-
Materials:
-
Cells of interest
-
This compound
-
Stimulus for p38 activation (e.g., LPS, UV)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Stimulate cells to induce p38 phosphorylation.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits sEH, increasing anti-inflammatory EETs.
Caption: this compound's off-target inhibition of p38 MAPK signaling.
Caption: Workflow for dissecting this compound's on- and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Vivo TPPU Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) target engagement in vivo. This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids. Verifying and quantifying the interaction of this compound with sEH in a living organism is crucial for understanding its pharmacological effects and optimizing therapeutic strategies.
This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during in vivo target engagement studies.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the binding characteristics of this compound with its primary target, soluble epoxide hydrolase (sEH). The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human sEH | 3.7 nM | [1] |
| Monkey sEH | 37 nM | [1] | |
| Kᵢ | Human sEH | 0.91 nM | [2] |
| Target Residence Time | Human sEH | 16 minutes | [2] |
Experimental Protocols & Methodologies
Several robust methods can be employed to measure this compound target engagement in vivo. Below are detailed protocols for three widely used techniques: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular or tissue context.
Experimental Workflow:
Detailed Protocol for CETSA in Mouse Tissue:
-
Animal Dosing:
-
Administer this compound to mice at the desired dose and route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
The optimal time point for tissue collection post-dosing should be determined based on the pharmacokinetic profile of this compound.
-
-
Tissue Collection and Homogenization:
-
At the designated time point, euthanize the mice and rapidly excise the tissues of interest (e.g., liver, kidney, brain).
-
Immediately place tissues in ice-cold phosphate-buffered saline (PBS) containing protease inhibitors.
-
Homogenize the tissues in a suitable lysis buffer. The buffer should not contain high concentrations of detergents that could interfere with protein stability.
-
-
Heat Treatment:
-
Clear the tissue homogenates by centrifugation to remove cellular debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (typically 3-7 minutes) using a PCR machine. Include an unheated control.
-
-
Separation and Detection:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble sEH in each sample using a quantitative method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the sEH band intensities or ELISA signal for each temperature point.
-
Normalize the data to the unheated control for each treatment group.
-
Plot the percentage of soluble sEH as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature for the this compound-treated group compared to the vehicle group indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme class to profile their activity. In a competitive ABPP experiment, pre-treatment with an inhibitor like this compound will block the binding of the probe, leading to a decrease in signal.
Experimental Workflow:
Detailed Protocol for Competitive ABPP:
-
Animal Dosing and Tissue Collection:
-
Follow the same procedure as for CETSA for animal dosing and tissue harvesting.
-
-
Lysate Preparation:
-
Prepare tissue lysates in a buffer that maintains sEH activity.
-
-
Probe Labeling:
-
Incubate the tissue lysates with an sEH-directed activity-based probe. The probe will covalently label the active sEH enzymes.
-
The concentration of the probe and incubation time should be optimized to ensure complete labeling in the vehicle-treated samples.
-
-
Analysis:
-
If the probe contains a fluorescent reporter tag, the labeled proteins can be separated by SDS-PAGE and visualized using an in-gel fluorescence scanner.
-
Alternatively, if a probe with a clickable handle (e.g., an alkyne or azide) is used, a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) can be attached via a click chemistry reaction.
-
For a more global and quantitative analysis, the probe-labeled proteins can be enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
A decrease in the fluorescence signal or the MS signal corresponding to sEH in the this compound-treated samples compared to the vehicle-treated samples indicates that this compound is engaging the target and preventing the probe from binding.
-
Photoaffinity Labeling
This technique involves a modified version of the drug molecule (a photoaffinity probe) that contains a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its target protein.
Experimental Workflow:
Detailed Protocol for Photoaffinity Labeling:
-
Probe Design and Synthesis:
-
A photoaffinity probe based on the this compound scaffold needs to be synthesized. This typically involves incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable handle).
-
-
In Vivo Administration and Photocrosslinking:
-
Administer the photoaffinity probe to the animal model.
-
At the appropriate time point, irradiate the animal or the excised tissues with UV light of a specific wavelength to induce covalent crosslinking of the probe to its target.
-
-
Target Identification:
-
Harvest and lyse the tissues.
-
If the probe contains a biotin tag, the crosslinked proteins can be enriched using streptavidin beads.
-
The enriched proteins can then be identified by Western blotting for sEH or by mass spectrometry for a more unbiased identification of targets.
-
Troubleshooting Guides
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - this compound does not sufficiently stabilize sEH under the tested conditions.- Inadequate drug concentration at the target site.- Incorrect heating temperature range. | - Optimize the lysis buffer composition.- Confirm this compound reached the target tissue at a sufficient concentration using pharmacokinetic analysis.- Widen the temperature range for the melting curve. |
| High variability between replicates | - Inconsistent heating/cooling.- Inaccurate protein quantification.- Uneven tissue homogenization. | - Use a PCR machine with good temperature control.- Ensure accurate and consistent protein quantification before loading.- Optimize the tissue homogenization protocol to ensure a uniform lysate. |
| sEH signal is weak or absent | - Low expression of sEH in the target tissue.- Poor antibody quality for Western blotting.- Inefficient protein extraction. | - Choose a tissue known to have high sEH expression (e.g., liver).- Validate the sEH antibody for specificity and sensitivity.- Optimize the lysis buffer and extraction protocol. |
ABPP Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete inhibition of probe labeling by this compound | - Insufficient concentration of this compound in the tissue.- Short incubation time with this compound.- Probe concentration is too high. | - Increase the dose of this compound or adjust the timing of tissue collection.- Optimize the pre-incubation time of the lysate with the probe.- Titrate the probe concentration to find the optimal labeling concentration. |
| High background labeling | - Non-specific binding of the probe.- Probe is unstable and degrades. | - Synthesize a more specific probe for sEH.- Use fresh probe and optimize incubation conditions (time, temperature). |
| Low probe labeling signal | - Low sEH activity in the tissue.- Inefficient click chemistry reaction. | - Use a tissue with higher sEH activity.- Optimize the click chemistry reaction conditions (catalyst, time, temperature). |
Frequently Asked Questions (FAQs)
Q1: Which in vivo target engagement method is best for my study?
A1: The choice of method depends on your specific research question and available resources.
-
CETSA is a label-free method that is well-suited for confirming target engagement in a physiological context and can be implemented with standard laboratory equipment if a good antibody is available.
-
ABPP provides a direct measure of enzyme activity and is excellent for quantifying the extent of target inhibition. It requires a specific activity-based probe.
-
Photoaffinity labeling is a powerful tool for identifying the direct binding partners of a compound but requires the synthesis of a specialized probe.
Q2: How do I determine the optimal dose of this compound for in vivo studies?
A2: The optimal dose of this compound should be determined through dose-response studies. Start with doses that have been reported in the literature and measure target engagement and a relevant pharmacodynamic biomarker at different dose levels. Pharmacokinetic analysis to determine the concentration of this compound in the target tissue is also highly recommended.
Q3: Can I measure target engagement in peripheral blood mononuclear cells (PBMCs)?
A3: Yes, CETSA and ABPP can be adapted to measure target engagement in PBMCs isolated from blood samples. This can be a less invasive way to assess target engagement in preclinical and clinical studies.
Q4: What are some common pitfalls to avoid in in vivo target engagement studies?
A4:
-
Inadequate Pharmacokinetics: Not knowing the concentration and half-life of your compound in the target tissue can lead to misinterpretation of target engagement data.
-
Suboptimal Sample Handling: Tissues should be harvested and processed quickly and consistently to minimize post-mortem changes in protein stability and activity.
-
Lack of Proper Controls: Always include vehicle-treated control groups to accurately assess the effect of the compound on target engagement. For competitive assays, a positive control inhibitor is also valuable.
Q5: What if this compound engages with off-targets in vivo?
A5: Unbiased methods like proteome-wide CETSA (using mass spectrometry) or photoaffinity labeling followed by mass spectrometry can help identify potential off-targets of this compound. Identifying off-targets is crucial for understanding the complete pharmacological profile of a compound and predicting potential side effects.
References
Optimizing delivery methods of TPPU for central nervous system targets
Welcome to the technical support center for researchers utilizing the soluble epoxide hydrolase (sEH) inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), for central nervous system (CNS) targets. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] In the CNS, its primary mechanism involves preventing the degradation of neuroprotective lipid epoxides, specifically epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn exert anti-inflammatory, neuroprotective, and vasodilatory effects.[2][3] These effects are partly mediated through the downregulation of key inflammatory signaling pathways, including p38 MAPK and NF-κB.[2]
Q2: Is this compound brain penetrant?
A2: Yes, this compound has a molecular weight of 359.3 g/mol , which allows it to cross the blood-brain barrier.[2] A preclinical study reported a brain-to-plasma ratio of 0.18, confirming its ability to penetrate the CNS.[2]
Q3: What are the recommended vehicles for in vivo and in vitro studies?
A3: For in vivo studies (e.g., oral gavage), this compound is commonly dissolved in polyethylene glycol 400 (PEG 400), often in a 20-30% solution with saline or water. For administration in drinking water, a 0.2% PEG 400 solution is typically used. For in vitro studies, this compound can be dissolved in organic solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF).[1]
Q4: What is the stability of this compound in solution?
A4: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C. Stock solutions in organic solvents like DMSO should be stored at -80°C for up to one year. Aqueous solutions for administration are not recommended to be stored for more than one day. In drinking water formulations with 0.2% PEG 400, this compound has been shown to be stable for at least 8 days under typical animal facility conditions.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, administration, and analysis of this compound for CNS delivery.
Guide 1: Formulation and Administration Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation of this compound in dosing solution. | 1. Poor Solubility: this compound has low aqueous solubility.[1] 2. Vehicle Incompatibility: The concentration of this compound may exceed its solubility limit in the chosen vehicle, especially upon dilution or temperature change. 3. Instability of PEG 400 Formulation: PEG 400 formulations can "crash" or precipitate the drug when diluted in the aqueous environment of the GI tract.[1] | 1. Optimize Vehicle: For oral administration, use a co-solvent system. A common starting point is 20-30% PEG 400 in saline. For stubborn solubility issues, slightly increasing the PEG 400 concentration (e.g., to 60%) may improve solubilization, but be mindful of potential toxicity and permeability trade-offs.[1][4][5] 2. Use Sonication: Gently sonicate the solution in a water bath to aid dissolution. 3. Prepare Fresh: Prepare dosing solutions fresh before each experiment to minimize the risk of precipitation over time.[1] 4. Check for Impurities in Vehicle: Ensure you are using a high-purity, pharmaceutical-grade PEG 400, as impurities can affect stability.[2] |
| Inconsistent or variable results between animals. | 1. Inaccurate Dosing: Inconsistent administration volume or technique. 2. Formulation Instability: Drug precipitation in the dosing syringe or GI tract leads to variable absorption. 3. Target-Mediated Drug Disposition (TMDD): this compound exhibits TMDD, where its high affinity for the sEH enzyme can lead to non-linear pharmacokinetics, especially at low doses. This can cause variability in unbound drug concentration. 4. Vehicle Effects: The vehicle itself (e.g., DMSO, PEG 400) can have biological effects that may confound results.[6] | 1. Standardize Administration: Ensure consistent oral gavage technique and accurate volume administration based on precise animal weights. 2. Visually Inspect Formulation: Before each dose, visually inspect the solution for any signs of precipitation. Gently mix before drawing into the syringe. 3. Dose Considerations: Be aware of the potential for TMDD. Ensure your chosen dose is appropriate to saturate the target and achieve consistent free-drug exposure if that is the goal. 4. Appropriate Controls: Always include a vehicle-only control group to account for any effects of the delivery solvent. |
| Adverse effects observed in animals (e.g., lethargy, weight loss). | 1. Vehicle Toxicity: High concentrations of PEG 400 or other solvents can cause toxicity, including osmotic effects in the gut and, at very high doses, renal toxicity.[5] 2. Compound Toxicity: Although generally well-tolerated, high doses of this compound may have off-target effects. | 1. Reduce Vehicle Concentration: If using high concentrations of PEG 400, try reducing it to the lowest effective concentration needed for solubility. 2. Perform Dose-Response Study: Conduct a preliminary dose-response study to identify the optimal therapeutic dose with minimal side effects. 3. Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior. |
Guide 2: Analytical & Bioanalytical Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable this compound levels in brain tissue. | 1. Suboptimal CNS Penetration: While brain-penetrant, the delivery method may not be optimal. 2. Inefficient Extraction: The high lipid content of brain tissue can interfere with small molecule extraction. 3. Rapid Metabolism: Although metabolically stable, rapid metabolism in some species or individuals could be a factor. | 1. Optimize Administration Route: While oral gavage is common, consider if other routes like intraperitoneal (IP) injection might yield different brain concentrations. (Note: specific comparative data is limited). 2. Refine Extraction Protocol: Use a robust brain tissue homogenization and protein precipitation protocol. Acetonitrile is a common and effective solvent for precipitating proteins and extracting small molecules from brain homogenates. Ensure complete cell lysis. 3. Check Metabolites: If possible, your analytical method should also look for known metabolites of this compound to assess its metabolic fate. |
| High variability in pharmacokinetic (PK) data. | 1. Inconsistent Sample Collection: Variability in the timing of tissue collection relative to dosing. 2. Sample Degradation: this compound may degrade in tissue samples if not handled and stored properly. 3. Analytical Method Variability: Issues with the LC-MS/MS method, such as matrix effects from the complex brain tissue. | 1. Strict Timing: Adhere to a strict and consistent timetable for dosing and tissue collection across all animals in a study group. 2. Proper Sample Handling: Flash-freeze brain tissue immediately after collection in liquid nitrogen and store at -80°C until analysis. 3. Method Validation: Ensure your LC-MS/MS method is fully validated for brain tissue, including tests for linearity, precision, accuracy, and matrix effects. Use a stable, isotopically labeled internal standard if available. |
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Solubility
| Solvent | Solubility |
|---|---|
| Dimethyl formamide (DMF) | ~15 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~12.5 mg/mL |
| Ethanol | ~5 mg/mL |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound on sEH
| Species | IC₅₀ (nM) |
|---|---|
| Human | 3.7 - 45 |
| Monkey (Cynomolgus) | 16 - 37 |
| Mouse | 2.8 - 90 |
| Rat (Sprague Dawley) | 41 |
| Dog (Beagle) | 1800 |
Data compiled from multiple studies and may vary based on assay conditions.[2][7][8]
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Administration | Notes |
|---|---|---|---|---|
| Brain-to-Plasma Ratio | 0.18 | Not Specified | Not Specified | Suggests CNS penetration.[2] |
| Oral Bioavailability | 31-41% | Mice | Oral Gavage (0.1-3 mg/kg) | Based on Area Under the Curve (AUC). |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
Objective: To prepare a stable and homogenous this compound solution for oral administration.
Materials:
-
This compound (crystalline solid)
-
Polyethylene glycol 400 (PEG 400), pharmaceutical grade
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator water bath
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound (e.g., for a 3 mg/kg dose in mice).
-
Prepare Vehicle: Prepare the desired vehicle solution. A common vehicle is 20% PEG 400 in sterile saline. To do this, add 2 mL of PEG 400 to 8 mL of sterile saline for a total volume of 10 mL.
-
Dissolve this compound: a. Weigh the required amount of this compound powder and place it in a sterile conical tube. b. Add a small amount of PEG 400 directly to the this compound powder and vortex to create a slurry. This helps to wet the compound before adding the full volume. c. Add the remaining volume of the 20% PEG 400 vehicle to the tube.
-
Ensure Complete Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. Place the tube in a sonicator water bath for 5-10 minutes to facilitate complete dissolution. c. Visually inspect the solution against a light source to ensure there are no visible particles. The final solution should be clear.
-
Administration: a. Prepare the solution fresh on the day of the experiment. b. Before each administration, gently vortex the solution to ensure homogeneity. c. Administer the calculated volume to the animal via oral gavage using appropriate techniques.
Protocol 2: Brain Tissue Homogenization for PK Analysis
Objective: To extract this compound from brain tissue for quantification by LC-MS/MS.
Materials:
-
Frozen brain tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold acetonitrile (ACN) containing an internal standard
-
Bead mill homogenizer or Dounce homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: a. On dry ice, weigh the frozen brain tissue sample. b. Place the tissue in a pre-chilled homogenization tube.
-
Homogenization: a. Add a 3-fold volume of ice-cold PBS to the tissue (e.g., for 100 mg of tissue, add 300 µL of PBS). b. Homogenize the tissue until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.
-
Protein Precipitation and Extraction: a. To 100 µL of the brain homogenate, add 300 µL of ice-cold acetonitrile (ACN) containing the appropriate concentration of the internal standard. The ACN will precipitate the proteins. b. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: a. Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: a. Carefully collect the supernatant, which contains the extracted this compound and internal standard, without disturbing the pellet. b. Transfer the supernatant to a new, clean tube.
-
Sample Analysis: a. The supernatant can now be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound research.
References
- 1. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Considerations for Compatibility Studies of Polyethylene Glycol 400 (PEG 400) as a Solvent in Injectable Formulations [apexvia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and toxicity of the solvent polyethylene glycol 400 in monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Effects of TPPU in Primary Microglia: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) in primary microglia. This compound is a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a key target in modulating neuroinflammation.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative and neuroinflammatory diseases.
Mechanism of Action: this compound and the sEH Pathway
Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diols.[2][3] By inhibiting sEH, this compound increases the bioavailability of EETs.[1][2] These elevated EET levels are crucial for dampening the inflammatory response in the central nervous system.[1][3] In the context of microglial activation, often triggered by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), this compound treatment has been shown to suppress the production of pro-inflammatory mediators.[1][4] This is achieved by interfering with key signaling cascades, including the Toll-like receptor 4 (TLR4)/NF-κB and p38 MAPK/NF-κB pathways.[1]
References
- 1. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Soluble Epoxide Hydrolase Confers Neuroprotection and Restores Microglial Homeostasis in a Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of TPPU Potency and Metabolism Across Species
Introduction
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs), making it a subject of extensive research for various therapeutic applications, including the treatment of inflammatory diseases, hypertension, and neurodegenerative disorders.[1][2][3] Furthermore, recent studies have identified this compound as a dual inhibitor, also targeting the p38β kinase, another key regulator of inflammation, suggesting a synergistic action in modulating disease pathways.[1]
This guide provides a cross-species comparison of the potency and metabolism of this compound, offering researchers and drug development professionals a consolidated resource supported by experimental data. Understanding the species-specific differences is critical for the accurate interpretation of preclinical data and for predicting its pharmacokinetic and pharmacodynamic behavior in humans.
Potency Comparison
The inhibitory potency of this compound against soluble epoxide hydrolase (sEH) varies significantly across different species. This selectivity is a crucial factor in designing and interpreting preclinical pharmacology studies. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, demonstrate that this compound is particularly potent in primates and rodents, while showing considerably weaker activity in other species like dogs and mini-pigs.[1]
| Species | sEH IC50 (nM) | Potency Rank |
| Monkey | 16 | 1 |
| Human | 45 | 2 |
| Rat | <50 | 3 |
| Mouse | 90 | 4 |
| Mini-pig | 220 | 5 |
| Dog | 1800 | 6 |
| Table 1: In vitro potency of this compound against soluble epoxide hydrolase (sEH) from liver S-9 fractions of different mammalian species. Data sourced from a 2021 study on this compound's effects in human nerve cells.[1] |
Metabolism Comparison
The metabolism of a drug candidate can significantly influence its efficacy, safety, and pharmacokinetic profile. Studies using liver S9 fractions have revealed species-specific differences in the metabolic fate of this compound. Four primary metabolites have been identified, resulting from hydroxylation, amide hydrolysis, and further oxidation.
-
M1 & M2: Formed by hydroxylation on the propionyl group.
-
M3: Formed by amide hydrolysis of the 1-propionylpiperdinyl group.
-
M4: Formed by the oxidation of the hydroxylated metabolite M2.
While the formation of these metabolites occurs across species, their relative abundance varies, indicating different metabolic pathway efficiencies.
| Species | M1 | M2 | M3 | M4 | Key Observations |
| Human | + | + | + | N/A | Metabolic profile shows high similarity to rat.[1] |
| Monkey | + | + | +++ | N/A | Generates significantly higher amounts of M3 compared to other species.[1] |
| Rat | + | + | + | + | All four metabolites confirmed in vivo; urine and feces are major excretion routes.[1] |
| Mouse | + | + | + | N/A | Forms the three primary metabolites in vitro. |
| Dog | + | + | + | N/A | Forms the three primary metabolites in vitro. |
| Table 2: Comparative in vitro metabolism of this compound in liver S9 fractions. The number of '+' indicates the relative abundance of the metabolite. M4 was confirmed in vivo in rats. Data sourced from a 2019 metabolism study.[1] |
Signaling & Metabolic Pathways
To visualize the mechanism of action and metabolic processing of this compound, the following diagrams illustrate the key pathways.
Caption: this compound inhibits sEH, preventing the degradation of protective EETs.
Caption: Dual inhibition of sEH and p38β by this compound confers neuroprotection.
Experimental Protocols
The following sections detail the methodologies used to generate the potency and metabolism data presented in this guide.
Protocol 1: In Vitro sEH Inhibition Assay
This protocol is used to determine the IC50 value of this compound against sEH from different species.
1. Preparation of Reagents:
- sEH Enzyme: Liver S9 fractions from human, monkey, mouse, rat, dog, and mini-pig are used as the source of sEH enzyme.
- Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared in a suitable buffer (e.g., Bis-Tris-HCl, pH 7.0) containing 0.1% BSA.
- Test Compound: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.
2. Assay Procedure:
- The assay is performed in a 96-well microplate format.
- 50 µL of the liver S9 fraction (containing sEH) is added to each well.
- 20 µL of the this compound dilution or vehicle control (DMSO) is added to the respective wells.
- The plate is pre-incubated at 37°C for 5 minutes.
- The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate to each well.
3. Data Acquisition and Analysis:
- The fluorescence generated by the hydrolysis of the substrate is measured over time (e.g., 30 minutes) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- The percent inhibition for each this compound concentration is calculated relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Pharmacokinetic and Metabolism Study
This protocol outlines a general procedure for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model (e.g., rat).
1. Animal Dosing and Sample Collection:
- A cohort of animals (e.g., male Sprague-Dawley rats) is administered a single oral dose of this compound.
- Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via tail vein or other appropriate methods. Plasma is separated by centrifugation.
- Urine and feces are collected over 72 hours using metabolic cages.
2. Sample Processing:
- Plasma: Proteins are precipitated from plasma samples using a solvent like acetonitrile. The supernatant is collected after centrifugation.
- Urine: Samples are centrifuged to remove particulates.
- Feces: Samples are homogenized, extracted with an organic solvent, and the extract is concentrated.
3. Bioanalysis using LC-MS/MS:
- The concentrations of this compound and its potential metabolites in the processed samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- This involves separating the analytes on a C18 column followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
4. Pharmacokinetic and Metabolite Analysis:
- Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
- Metabolite structures are identified and confirmed by comparing their mass spectra and retention times with synthesized standards.
- The proportion of each metabolite is determined to understand the primary metabolic pathways.
References
- 1. Data_Sheet_1_In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea.docx [frontiersin.figshare.com]
- 2. The soluble epoxide hydrolase inhibitor this compound alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of TPPU and Standard-of-Care Treatments for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel soluble epoxide hydrolase (sEH) inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), with established treatments for rheumatoid arthritis (RA), including the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, the biologic DMARD (bDMARD) etanercept, and the targeted synthetic DMARD (tsDMARD) tofacitinib. The comparison is based on available preclinical data, primarily from the collagen-induced arthritis (CIA) mouse model, a standard for studying RA therapeutics.
Mechanisms of Action: A Divergence in Therapeutic Pathways
The fundamental difference between this compound and current RA therapies lies in their molecular targets and mechanisms of action. While established drugs typically target pro-inflammatory cytokine signaling or exert broad immunosuppressive effects, this compound works by augmenting the body's natural anti-inflammatory processes.
This compound: Enhancing Endogenous Anti-Inflammatory Mediators
This compound inhibits the soluble epoxide hydrolase (sEH) enzyme.[1] This enzyme is responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, this compound increases the bioavailability of these protective lipid mediators.[3] This leads to a downstream reduction in pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, and a modulation of T-cell responses, specifically by suppressing the pro-inflammatory Th1 and Th17 pathways while promoting the anti-inflammatory regulatory T cell (Treg) pathway.[1][4]
Methotrexate: Broad Immunosuppression
Methotrexate, a cornerstone of RA therapy, is a folate antagonist.[4][5] Its anti-inflammatory effects in RA are thought to be mediated through several mechanisms, including the inhibition of enzymes involved in purine metabolism.[3] This leads to an accumulation of extracellular adenosine, which has potent anti-inflammatory effects by signaling through adenosine receptors on immune cells.[3] It also inhibits T-cell activation and downregulates B-cell function.[6]
Etanercept: TNF-α Blockade
Etanercept is a biologic drug, specifically a fusion protein that acts as a "decoy" receptor for Tumor Necrosis Factor-alpha (TNF-α).[1][7][8] TNF-α is a key pro-inflammatory cytokine that drives inflammation and joint destruction in RA.[9] By binding to and neutralizing circulating TNF-α, etanercept prevents it from activating its receptors on cell surfaces, thereby blocking the downstream inflammatory cascade.[1][2]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Etanercept in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 8. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Etanercept - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparing the pharmacokinetic profiles of TPPU and its analogs.
A Comparative Guide to the Pharmacokinetic Profiles of TPPU and Its Analogs
This guide offers a detailed comparison of the pharmacokinetic profiles of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (this compound) and its key analogs. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these soluble epoxide hydrolase (sEH) inhibitors. The information presented is supported by experimental data to facilitate informed decision-making in research and development.
Pharmacokinetic Parameter Comparison
The pharmacokinetic profiles of this compound and its analogs are characterized by their interaction with the soluble epoxide hydrolase (sEH) enzyme, which can lead to target-mediated drug disposition (TMDD).[1] This phenomenon, where a significant fraction of the drug binds to its pharmacological target, can influence its distribution and clearance, often resulting in a long terminal half-life.[1] The following table summarizes key pharmacokinetic parameters for this compound and its analogs from studies in rodents.
| Compound | T½ (Half-life) | CL (Clearance) | Vd (Volume of Distribution) | F (Oral Bioavailability) | Species |
| This compound | ~93.9 h (mice, repeated dose)[1] | Data not readily available | Data not readily available | Good | Mice, Rats[2][3] |
| TPAU | Shorter than this compound | Higher than this compound | Data not readily available | Good | Monkeys[3] |
| TCPU | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Mice[4] |
Note: Comprehensive and directly comparable data for all parameters across multiple analogs in the same study is limited. The provided data is synthesized from various sources and should be interpreted with caution. TPAU is the N-acetyl analog of this compound, while TCPU is a closely related analog with a cyclopropanecarbonyl group instead of the propionyl group.
Experimental Protocols
The pharmacokinetic data for this compound and its analogs are typically generated using the following experimental designs in rodent models.
Intravenous (IV) Pharmacokinetic Study Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[5]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation: The compound is typically dissolved in a vehicle suitable for intravenous administration, such as a mixture of Solutol HS 15, ethanol, and water.
-
Administration: A single dose of the compound (e.g., 1 mg/kg) is administered via the tail vein.[6]
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA or heparin).[6]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as half-life (T½), clearance (CL), and volume of distribution (Vd).
Oral (PO) Bioavailability Study Protocol
-
Animal Model and Housing: Similar to the IV study.
-
Drug Formulation: The compound is formulated as a suspension or solution in a vehicle suitable for oral gavage, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[6]
-
Administration: A single oral dose (e.g., 5 mg/kg) is administered to fasted animals using a gavage needle.[5]
-
Blood Sampling, Plasma Preparation, and Bioanalysis: The procedures are the same as described for the intravenous study.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration routes. Oral bioavailability (F) is then calculated using the formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
Signaling Pathway of sEH Inhibition by this compound
This compound and its analogs exert their primary pharmacological effect by inhibiting the soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which then act on downstream signaling pathways to reduce inflammation.
Caption: Mechanism of action of this compound and its analogs via sEH inhibition.
General Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the typical workflow for conducting in vivo pharmacokinetic studies of novel compounds like this compound and its analogs.
Caption: Workflow for in vivo pharmacokinetic analysis.
References
- 1. Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TPPU and Other Anti-Hypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a soluble epoxide hydrolase (sEH) inhibitor, with established anti-hypertensive agents, specifically the Angiotensin-Converting Enzyme (ACE) inhibitor Lisinopril and the Angiotensin II Receptor Blocker (ARB) Losartan. The information is supported by experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: A Tale of Three Pathways
The anti-hypertensive effects of this compound, Lisinopril, and Losartan stem from their distinct mechanisms of action targeting different pathways involved in blood pressure regulation.
This compound , as a soluble epoxide hydrolase inhibitor, prevents the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids that possess vasodilatory and anti-inflammatory properties. By increasing the bioavailability of EETs, this compound promotes vasodilation and contributes to the lowering of blood pressure.[1] Additionally, studies have shown that this compound can also suppress the expression of Angiotensin-Converting Enzyme (ACE), suggesting a multi-faceted anti-hypertensive effect.
Lisinopril is a well-established ACE inhibitor. It directly blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] By reducing the levels of angiotensin II, lisinopril leads to vasodilation and a decrease in blood pressure.
Losartan is an angiotensin II receptor blocker (ARB). It selectively antagonizes the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects.[3][4][5][6] This blockade results in vasodilation and a reduction in blood pressure.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons in preclinical models provide valuable insights into the relative efficacy of these anti-hypertensive agents.
Table 1: Comparison of Blood Pressure Reduction in L-NAME-Induced Hypertensive Rats
| Treatment Group | Dose | Mean Arterial Pressure (mmHg) | % Reduction from Hypertensive Control |
| Hypertensive Control (L-NAME) | - | 157 ± 5 | - |
| This compound | 3 mg/kg/day | 118 ± 4 | 24.8% |
| Lisinopril | 10 mg/kg/day | 121 ± 3 | 22.9% |
Data adapted from a study in NG-Nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats. Blood pressure was measured after three weeks of treatment.
In a study utilizing the L-NAME-induced hypertension model in rats, both this compound and Lisinopril demonstrated significant reductions in mean arterial pressure compared to the hypertensive control group. At the doses tested, this compound showed a slightly greater percentage reduction in blood pressure.
While a direct head-to-head comparison with Losartan in the same study is unavailable, other studies have investigated its efficacy in various rat models of hypertension. For instance, in fructose-fed hypertensive rats, Losartan at a dose of 1 mg/kg/day prevented the elevation of blood pressure.[6] In obese Zucker rats, Losartan administered in drinking water at 100 or 200 mg/L resulted in dose-related decreases in systolic blood pressure.[3] It is important to note that direct comparison of efficacy is challenging due to variations in experimental models and protocols.
Potency and In Vitro Activity
The intrinsic activity of these compounds can be compared using in vitro assay data.
Table 2: In Vitro Potency of this compound, Lisinopril, and Losartan
| Compound | Target | Assay | IC50/Ki |
| This compound | Soluble Epoxide Hydrolase (sEH) | sEH Inhibition Assay | ~7 nM (human sEH) |
| Lisinopril | Angiotensin-Converting Enzyme (ACE) | ACE Inhibition Assay | ~1-5 nM |
| Losartan | Angiotensin II Receptor (AT1) | Radioligand Binding Assay | ~19-25 nM (Ki) |
This compound is a potent inhibitor of soluble epoxide hydrolase. Lisinopril exhibits high potency against the angiotensin-converting enzyme. Losartan demonstrates strong affinity for the AT1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Blood Pressure Measurement in Conscious Rats using Radiotelemetry
This method allows for continuous and stress-free monitoring of blood pressure in freely moving animals.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate models of hypertension are used.
-
Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted. For rats, the catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.
-
Acclimatization: Animals are allowed to recover from surgery and acclimatize to their housing for at least one week before data collection.
-
Data Acquisition: Blood pressure is recorded continuously using a telemetry receiver placed under the animal's cage. Data is transmitted wirelessly and captured by a data acquisition system.
-
Data Analysis: Mean arterial pressure, systolic blood pressure, diastolic blood pressure, and heart rate are calculated from the continuous recordings.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines the inhibitory potency of compounds against sEH.
-
Reagents: Recombinant human sEH, a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), and assay buffer are required.
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted and added to the wells of a microplate.
-
Recombinant sEH is added to each well and incubated with the compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence generated by the hydrolysis of the substrate is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the logarithm of the inhibitor concentration.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit ACE activity.
-
Reagents: Recombinant ACE, a substrate such as N-Hippuryl-His-Leu (HHL), and assay buffer are used.
-
Procedure:
-
The test compound (e.g., Lisinopril) is prepared in various concentrations.
-
The compound is incubated with ACE.
-
The substrate HHL is added to start the reaction. ACE cleaves HHL to release hippuric acid.
-
The reaction is stopped, and the amount of hippuric acid produced is quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanisms and methodologies.
Caption: Signaling pathways targeted by this compound, Lisinopril, and Losartan.
Caption: A generalized experimental workflow for comparing anti-hypertensive agents.
References
- 1. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The angiotensin II receptor antagonist losartan reduces blood pressure but not renal injury in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic effects of losartan (DuP 753) on blood pressure and vascular reactivity in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and professionals in drug development are advised to adhere to strict safety and environmental protocols for the disposal of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea. Due to its classification as a hazardous substance, proper waste management is crucial to mitigate risks to human health and the environment.
This document provides essential, immediate safety and logistical information, outlining operational and disposal plans for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Safety and Hazard Profile
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H412 | Harmful to aquatic life with long lasting effects[1] |
The primary GHS precautionary statement for disposal is P501: Dispose of contents/container in accordance with local, regional, national, and international regulations .[1] This necessitates treating the compound as hazardous waste and avoiding environmental release.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea waste with other chemical waste streams unless compatibility has been verified.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Use only designated, leak-proof, and chemically compatible containers for hazardous waste.
-
Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents: "1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea".
-
Keep containers securely sealed when not in use.
-
-
Waste Accumulation:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Do not dispose of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea down the drain or in regular trash, as this can lead to environmental contamination and harm to aquatic ecosystems.[2]
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the compound.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea is illustrated below. This diagram outlines the decision-making process and procedural steps from the point of waste generation to its final disposal.
Caption: Disposal workflow for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea, also known as TPPU. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and GHS Classification
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 3) | Danger | H301: Toxic if swallowed[1] | |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | None | No Signal Word | H412: Harmful to aquatic life with long lasting effects[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C16H20F3N3O3 |
| Molecular Weight | 359.34 g/mol [1] |
| Appearance | White to off-white solid |
| Odor | No data available |
| pH | 7.5-9.5 (10% aqueous solution for Urea)[2] |
| Melting Point | 131 - 135 °C (for Urea)[2] |
Personal Protective Equipment (PPE)
Due to the toxic nature of this compound if ingested and the potential for skin and eye irritation, the following personal protective equipment is mandatory when handling 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashes. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile).[3] Change gloves frequently, especially if they come into contact with the compound. |
| Body Protection | Lab Coat | A buttoned lab coat must be worn to protect skin and clothing.[3] |
| Chemical Apron | Recommended for procedures with a high risk of splashing.[3] | |
| Respiratory Protection | Respirator | May be required if working with the compound in a way that generates dust or aerosols. Consult your institution's safety officer for respirator fit testing and selection.[4] |
| Footwear | Closed-toe Shoes | Required in all laboratory settings. |
Operational Plan: Step-by-Step Handling Procedures
4.1. Engineering Controls
-
Always handle 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
4.2. Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with absorbent bench paper.
-
Weighing: If weighing the solid compound, do so in the chemical fume hood on a tared weigh boat.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Disposal Plan
As a halogenated organic compound that is harmful to aquatic life, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea and its contaminated waste must be disposed of as hazardous waste.
5.1. Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., used weigh boats, contaminated gloves, bench paper) in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled hazardous waste container for halogenated organic liquids.[7][8] Do not mix with non-halogenated waste.[7]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container for chemically contaminated sharps.
5.2. Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea".[9]
5.3. Storage
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5] Keep containers securely closed when not in use.[9]
5.4. Disposal Request
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[9]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. otivic.com [otivic.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. davey.com [davey.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. azomures.com [azomures.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
